N-BOC-(methylamino)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWTVSDFEYSRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443953 | |
| Record name | N-BOC-(methylamino)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-72-4 | |
| Record name | N-BOC-(methylamino)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butoxycarbonyl-(methylamino)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl N-methyl-N-(2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl N-methyl-N-(2-oxoethyl)carbamate, a key building block in contemporary organic and medicinal chemistry.
Core Chemical Properties
tert-butyl N-methyl-N-(2-oxoethyl)carbamate, also known as N-Boc-N-methylaminoacetaldehyde, is a carbamate-protected amino aldehyde. The presence of the tert-butoxycarbonyl (Boc) group makes it a stable, yet readily deprotectable, synthon for introducing a methylaminoacetaldehyde moiety in complex molecule synthesis.
| Property | Value | Reference |
| CAS Number | 123387-72-4 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | tert-butyl N-methyl-N-(2-oxoethyl)carbamate | [2][3] |
| Synonyms | N-Boc-(methylamino)acetaldehyde, N-(tert-butoxycarbonyl)-N-methylaminoacetaldehyde, N-methyl-N-(2-oxoethyl)-, 1,1-dimethylethyl ester carbamic acid | [1] |
| Physical Form | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [1] |
| Density | 1.026 g/mL | [1] |
| Refractive Index | 1.44 | [1] |
| Solubility | Slightly miscible with water | [1] |
| Storage Temperature | -20°C, under inert atmosphere | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to tert-butyl N-methyl-N-(2-oxoethyl)carbamate involves the oxidation of its corresponding alcohol precursor, tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate. While specific literature detailing a single, optimized protocol is scarce, a general and reliable method can be derived from standard oxidation procedures for Boc-protected amino alcohols. A common and effective method is the Swern oxidation or a similar Dess-Martin periodinane (DMP) oxidation.
Synthesis of the Precursor: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
The precursor alcohol is synthesized by the Boc-protection of 2-(methylamino)ethanol.
Reaction:
Experimental Protocol:
-
Dissolve 2-(methylamino)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) to the solution.
-
If the reaction is sluggish, a mild base like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) can be added catalytically.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate as a pure compound.[4]
Oxidation to tert-butyl N-methyl-N-(2-oxoethyl)carbamate
Reaction:
Experimental Protocol (Swern Oxidation):
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for 15-30 minutes, add a solution of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triethylamine (NEt₃, 5.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde.
-
The product is often used in the next step without further purification due to the potential for instability. If necessary, purification can be attempted by careful flash column chromatography on silica gel.
Reactivity and Stability
The chemical behavior of tert-butyl N-methyl-N-(2-oxoethyl)carbamate is dictated by the two primary functional groups: the aldehyde and the N-Boc group.
-
Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and reductive aminations. This reactivity is central to its utility as a synthetic building block.
-
N-Boc Group Stability and Deprotection : The Boc protecting group is stable under a wide range of conditions, including basic, nucleophilic, and oxidative environments.[5][6][7] This stability allows for selective manipulation of other functional groups within a molecule. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent, to liberate the free secondary amine.[7]
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the expected spectroscopic data can be inferred from its structure and comparison with similar compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - A singlet around 9.5-9.7 ppm for the aldehydic proton. - A singlet for the N-methyl protons. - A signal for the methylene protons adjacent to the aldehyde and the nitrogen. - A characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. |
| ¹³C NMR | - A signal for the aldehydic carbon in the range of 195-205 ppm. - A signal for the carbonyl carbon of the carbamate around 155 ppm. - A signal for the quaternary carbon of the tert-butyl group around 80 ppm. - Signals for the N-methyl, methylene, and tert-butyl methyl carbons. |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹. - A strong C=O stretching band for the carbamate around 1680-1700 cm⁻¹. - C-H stretching bands for the alkyl groups. |
| Mass Spectrometry | - The molecular ion peak ([M]⁺) and/or a protonated molecular ion peak ([M+H]⁺). - Characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene. |
Applications in Drug Discovery
A significant application of tert-butyl N-methyl-N-(2-oxoethyl)carbamate is in the synthesis of inhibitors for co-activator associated arginine methyltransferase 1 (CARM1).[2][3] CARM1 is an important enzyme in epigenetic regulation, and its dysregulation has been implicated in various diseases, including cancer.
The aldehyde functionality of tert-butyl N-methyl-N-(2-oxoethyl)carbamate allows for its incorporation into heterocyclic scaffolds, such as benzo[d]imidazoles, which are common pharmacophores in kinase and methyltransferase inhibitors.
Caption: Synthetic pathway to CARM1 inhibitors.
Safety and Handling
tert-butyl N-methyl-N-(2-oxoethyl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is sensitive to air and should be stored under an inert atmosphere at low temperatures.[1]
This technical guide serves as a foundational resource for researchers and professionals engaged in the use of tert-butyl N-methyl-N-(2-oxoethyl)carbamate. The provided information on its chemical properties, synthesis, and applications will aid in its effective utilization in the development of novel therapeutics and other advanced chemical entities.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-BOC-(methylamino)acetaldehyde
Introduction
N-tert-Butoxycarbonyl-(methylamino)acetaldehyde, commonly referred to as N-BOC-(methylamino)acetaldehyde, is a chemical compound utilized in organic synthesis. It serves as a reactant in the preparation of various derivatives, including benzo[d]imidazole inhibitors of co-activator associated arginine methyltransferase and dihydroisoquinolinone derivatives that act as selective mdm2 inhibitors.[1][2] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and relevant safety information.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid.[1][3][4] It is characterized by its slight miscibility with water and sensitivity to air.[1][5] For long-term storage, it is recommended to keep the compound under an inert atmosphere in a freezer at temperatures below -20°C.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 123387-72-4 |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[1][3][4] |
| Boiling Point | 218.2 ± 19.0 °C (Predicted)[5] |
| Density | 1.026 g/mL (Predicted)[5] |
| Refractive Index | 1.44 (Predicted)[5] |
| Water Solubility | Slightly miscible[1][6] |
| pKa | -1.63 ± 0.70 (Predicted)[5] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C[5] |
Experimental Protocols
Synthesis of this compound from N-BOC-N-methylaminoethanol
A common method for the synthesis of this compound involves the oxidation of 2-(N-Boc-methylamino)ethanol using Dess-Martin periodinane.[1]
Materials:
-
2-(N-Boc-methylamino)ethanol
-
Dess-Martin periodinane
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-(N-Boc-methylamino)ethanol (8.8 g, 50 mmol) is dissolved in dichloromethane at 0 °C.[1]
-
Dess-Martin periodinane (22 g, 52 mmol) is added to the solution in batches.[1]
-
The reaction mixture is allowed to naturally warm to room temperature and is stirred continuously for 3 hours.[1]
-
Upon completion of the reaction, saturated aqueous sodium bicarbonate solution and sodium thiosulfate solution are added, and the mixture is stirred for an additional 30 minutes.[1]
-
The organic phase is then separated.[1]
-
The separated organic phase is washed with saturated sodium bicarbonate solution.[1]
-
The washed organic phase is dried over anhydrous magnesium sulfate.[1]
-
The solvent is concentrated to yield the final product, this compound.[1]
Characterization: The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which should show a peak at m/z 174 (M + 1).[1]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
N-BOC-(methylamino)acetaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of N-BOC-(methylamino)acetaldehyde, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document covers its chemical structure, nomenclature, physical and chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry.
Chemical Structure and Nomenclature
This compound is a carbamate-protected amino aldehyde. The tert-butoxycarbonyl (BOC) group serves as a protecting group for the secondary amine, preventing unwanted reactions while allowing for selective transformations at the aldehyde functionality.
IUPAC Name: tert-butyl N-methyl-N-(2-oxoethyl)carbamate[1]
Synonyms:
-
N-tert-Butoxycarbonyl-N-methylglycinal
-
tert-Butyl methyl(2-oxoethyl)carbamate[2]
-
N-Boc-N-methyl-2-aminoacetaldehyde
-
Methyl(2-oxoethyl)carbamic acid tert-butyl ester[2]
-
1,1-Dimethylethyl methyl(2-oxoethyl)carbamate[2]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as an estimation.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | [1] |
| Molecular Weight | 173.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [3] |
| Density | 1.026 g/mL (Predicted) | [3] |
| Refractive Index | 1.44 (Predicted) | [3] |
| Solubility | Slightly miscible with water | [3][4] |
| Storage | Store in a freezer under an inert atmosphere | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol, N-BOC-N-methylaminoethanol, using Dess-Martin periodinane.[5]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 2-(N-Boc-methylamino)ethanol (8.8 g, 50 mmol) dissolved in dichloromethane, add Dess-Martin periodinane (22 g, 52 mmol) portion-wise at 0 °C.[5]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]
-
Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Continue stirring for an additional 30 minutes.[5]
-
Extraction: Separate the organic phase and wash it with a saturated sodium bicarbonate solution.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the final product.[5]
Expected Outcome: This procedure is reported to yield this compound in quantitative yield.[5]
Spectroscopic Data
However, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the compound synthesized via the Dess-Martin oxidation protocol showed a peak at m/z 174 (M+1), which is consistent with the protonated molecule.[5]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in its use as a building block for the creation of more complex molecular architectures. Notably, it is involved in the preparation of benzo[d]imidazole inhibitors of co-activator associated arginine methyltransferase (CARM1).[3] It is also used as a reactant in the synthesis of dihydroisoquinolinone derivatives which act as selective mdm2 inhibitors, and in the synthesis of biologically active gold complexes modified with thiourea functionalized tyrosine kinase inhibitors.[2] The presence of both a protected amine and a reactive aldehyde allows for sequential and controlled modifications, making it a versatile tool for medicinal chemists.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is sensitive to air and should be stored under an inert atmosphere in a freezer.[3]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.
References
- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 123387-72-4 [chemicalbook.com]
Spectroscopic and Synthetic Profile of N-BOC-(methylamino)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-BOC-(methylamino)acetaldehyde, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, tabulated spectroscopic data for easy reference, and a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the mass spectrometry, and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. The NMR and IR data are predicted based on the chemical structure and typical values for the functional groups present.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Mass Analyzed | m/z |
| Molecular Ion | 174 [M+H]⁺ |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
Table 2: Representative ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.65 | s | 1H | -CHO |
| 4.10 | s | 2H | -N-CH₂-CHO |
| 2.95 | s | 3H | -N-CH₃ |
| 1.48 | s | 9H | -C(CH₃)₃ (BOC) |
Table 3: Representative ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | -CHO |
| 155.0 | -N-C=O (BOC) |
| 80.5 | -O-C(CH₃)₃ (BOC) |
| 58.0 | -N-CH₂-CHO |
| 35.0 | -N-CH₃ |
| 28.5 | -O-C(CH₃)₃ (BOC) |
Table 4: Representative IR Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2978, 2935 | Medium | C-H Stretch (Alkyl) |
| 2830, 2730 | Medium | C-H Stretch (Aldehyde) |
| 1735 | Strong | C=O Stretch (Aldehyde) |
| 1695 | Strong | C=O Stretch (BOC carbamate) |
| 1368 | Medium | C-H Bend (tert-butyl) |
| 1160 | Strong | C-O Stretch (BOC carbamate) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of N-BOC-N-methylaminoethanol. Two widely used oxidation protocols are detailed below.
1. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes.
-
Materials:
-
N-BOC-N-methylaminoethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and a solution of Na₂S₂O₃.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by flash column chromatography if necessary.
-
2. Swern Oxidation
The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.
-
Materials:
-
N-BOC-N-methylaminoethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Prepare a solution of oxalyl chloride (1.5-2.0 equivalents) in dichloromethane and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.0-3.0 equivalents) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Add a solution of N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane dropwise, keeping the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (4.0-5.0 equivalents) to the reaction mixture and stir for an additional 15-30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Workflow and Pathway Diagrams
Caption: Synthetic and analytical workflow for this compound.
Commercial Suppliers and Technical Applications of N-BOC-(methylamino)acetaldehyde
An In-depth Guide for Researchers and Drug Development Professionals
N-tert-Butoxycarbonyl-(methylamino)acetaldehyde, commonly referred to as N-BOC-(methylamino)acetaldehyde, is a valuable bifunctional building block in synthetic organic chemistry. Its structure incorporates a reactive aldehyde group and a BOC-protected secondary amine, making it an important intermediate in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and the biological pathways associated with its derivatives.
Commercial Availability
This compound (CAS No. 123387-72-4) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate procurement for research and development purposes.
| Supplier | Product Number(s) | Purity | Available Quantities | Storage Conditions |
| Thermo Scientific Chemicals | H50870.MD, H50870.03 | >97.5% (HPLC) | 250 mg, 1 g | 2-8°C |
| Sigma-Aldrich | AMBH2D6F0BB5 | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | Store in freezer, under -20°C, Inert atmosphere |
| Santa Cruz Biotechnology | sc-268393 | ≥97% | - | 2-8°C |
| Pharmaffiliates | PA 27 0022287 | - | Inquire | 2-8°C Refrigerator |
| BenchChem | B104805 | - | Inquire | Research Use Only |
| Tokyo Chemical Industry (TCI) | B5825 | >96.0% (GC) | 1 g, 5 g | 2-8°C |
| ChemScene | CS-B0863 | 98.44% | 25 g | - |
| Matrix Scientific | 119212 | 95% | 5 g | - |
Note: Purity methods and available quantities are subject to change. Please refer to the supplier's website for the most current information.
Key Synthetic Applications and Experimental Protocols
This compound serves as a crucial reactant in the synthesis of several classes of biologically active molecules. Its utility stems from the aldehyde functionality, which can participate in cyclization and condensation reactions, and the BOC-protected amine, which allows for controlled deprotection and subsequent functionalization.
Synthesis of this compound
The compound itself is typically prepared via the oxidation of its corresponding alcohol precursor, N-BOC-N-methylaminoethanol. The Dess-Martin periodinane (DMP) oxidation is a common and mild method for this transformation.
Materials:
-
2-(N-Boc-methylamino)ethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-(N-Boc-methylamino)ethanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.04 equivalents) to the stirred solution in portions.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow liquid. The product is often used in the next step without further purification.
Synthesis of Dihydroisoquinolinone Derivatives (MDM2 Inhibitors)
This compound is a reactant used in synthesizing dihydroisoquinolinone derivatives, which have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction.[1] This is a critical therapeutic target in oncology, as inhibiting MDM2 can reactivate the p53 tumor suppressor pathway.
This protocol is a representative example of how an aldehyde like this compound could be utilized in the initial steps of constructing such inhibitors, typically involving a multi-component reaction like the Petasis or a related condensation reaction.
Materials:
-
A suitable boronic acid (e.g., phenylboronic acid)
-
An amine source (e.g., an amino ester)
-
This compound
-
Solvent (e.g., Dichloromethane or Toluene)
-
Subsequent reagents for cyclization and deprotection (e.g., TFA, catalysts)
Procedure:
-
To a solution of the boronic acid (1 eq) and the amine component (1 eq) in the chosen solvent, add this compound (1 eq).
-
Stir the mixture at room temperature or under gentle heating until the formation of the adduct is complete (monitored by TLC or LC-MS).
-
The resulting intermediate, an N-BOC protected amino acid derivative, is then isolated.
-
This intermediate undergoes further synthetic steps, including intramolecular cyclization (e.g., Friedel-Crafts acylation) to form the dihydroisoquinolinone ring system.
-
The BOC protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to allow for further derivatization if required.
Synthesis of Benzo[d]imidazole Derivatives (CARM1 Inhibitors)
The compound is also a key precursor for benzo[d]imidazole-based inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1). CARM1 is an important enzyme in epigenetic regulation, and its inhibition is a target for therapies in oncology and inflammatory diseases.
Materials:
-
A substituted o-phenylenediamine
-
This compound
-
An oxidizing agent (e.g., sodium metabisulfite, Na₂S₂O₅) or catalyst
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
In a reaction vessel, dissolve the o-phenylenediamine derivative (1 eq) in a suitable solvent like ethanol.
-
Add this compound (1 eq) to the solution.
-
Add the oxidizing agent or catalyst (e.g., Na₂S₂O₅, ~0.5 eq).
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the mixture to room temperature, which may induce precipitation of the product.
-
The crude product is collected by filtration.
-
Purification is typically achieved by recrystallization or column chromatography to yield the N-BOC protected benzo[d]imidazole derivative.
Synthesis of Gold(I) Complexes with Thiourea-Functionalized Ligands
This aldehyde is also employed in the synthesis of thiourea-functionalized ligands, which can then be used to form gold(I) complexes. These complexes are investigated for their biological activity, including potential anticancer properties.
Procedure:
-
Ligand Synthesis: this compound is first converted into a thiourea derivative. This can be achieved through a multi-step process, for instance, by reductive amination with a primary amine followed by reaction with an isothiocyanate.
-
Complexation: The resulting thiourea-functionalized ligand (1 eq) is dissolved in a suitable solvent (e.g., ethanol or acetonitrile).
-
A gold(I) precursor, such as [AuCl(tht)] (tetrahydrothiophene) (1 eq), is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting gold(I) complex often precipitates from the solution or is isolated after removal of the solvent and purification by crystallization or chromatography.
Associated Signaling Pathways
The therapeutic potential of compounds derived from this compound is rooted in their ability to modulate critical cellular signaling pathways.
MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein is a transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair to prevent tumor formation. Its activity is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type p53. Dihydroisoquinolinone derivatives synthesized using this compound can inhibit the MDM2-p53 interaction, thereby stabilizing p53, restoring its tumor-suppressive functions, and inducing apoptosis in cancer cells.
CARM1 and Transcriptional Regulation
Co-activator Associated Arginine Methyltransferase 1 (CARM1) is a protein arginine methyltransferase that plays a crucial role as a transcriptional co-activator for nuclear receptors and other transcription factors. It does so by methylating arginine residues on histones (specifically H3R17) and other proteins, which generally leads to chromatin remodeling and transcriptional activation. CARM1 is implicated in various cellular processes, and its overexpression is linked to several cancers. Benzo[d]imidazole inhibitors derived from this compound can block the enzymatic activity of CARM1, thereby preventing the methylation of its substrates and downregulating the expression of oncogenes.
References
The Versatile Building Block: A Technical Guide to N-BOC-(methylamino)acetaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-BOC-(methylamino)acetaldehyde, also known as N-Boc-sarcosinal, is a valuable and versatile synthetic building block in modern organic chemistry and drug discovery. Its unique bifunctional nature, possessing both a reactive aldehyde group and a protected secondary amine, allows for its strategic incorporation into a wide array of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of pharmaceutically relevant compounds.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow liquid that is slightly miscible with water.[1][2] It is sensitive to air and should be stored in a cool place under an inert atmosphere.[3]
| Property | Value | Reference |
| CAS Number | 123387-72-4 | [2] |
| Molecular Formula | C₈H₁₅NO₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Purity | >97.5% (HPLC) | [4] |
| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [5] |
| Density | 1.026 g/mL | [5] |
| Refractive Index | 1.44 | [5] |
Spectroscopic Data:
-
Mass Spectrometry (GC-MS): m/z 174 (M+1)[6]
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the oxidation of the corresponding alcohol, N-BOC-N-methylaminoethanol. Several oxidation protocols can be employed, with Dess-Martin periodinane oxidation being a widely used method due to its mild conditions and high efficiency.
1. Dess-Martin Periodinane Oxidation:
This method provides a quantitative yield of the desired aldehyde.[6]
Figure 1: Synthesis of this compound.
Experimental Protocol: [6]
-
Dissolve N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane at 0 °C.
-
Add Dess-Martin periodontane (1.04 equivalents) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate and sodium thiosulfate solutions and stir for 30 minutes.
-
Separate the organic phase, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.
Alternative Oxidation Methods:
Other mild oxidation methods such as Swern oxidation (using oxalyl chloride and DMSO) or Parikh-Doering oxidation (using a sulfur trioxide pyridine complex) can also be employed for this transformation, offering alternatives to chromium-based reagents.
Applications as a Synthetic Building Block
The aldehyde functionality of this compound serves as a key electrophilic site for various carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity, combined with the latent nucleophilicity of the deprotected secondary amine, makes it a powerful tool for the synthesis of diverse heterocyclic scaffolds.
Synthesis of Benzimidazole-Based CARM1 Inhibitors
This compound is a crucial starting material for the preparation of benzo[d]imidazole inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1).[7] CARM1 is an important epigenetic regulator, and its dysregulation is implicated in various cancers.
The synthesis involves the condensation of this compound with a substituted o-phenylenediamine to form the benzimidazole core.
Figure 2: General scheme for CARM1 inhibitor synthesis.
Signaling Pathway Context:
CARM1 plays a role in transcriptional activation by methylating histone H3. Inhibitors derived from this compound block this activity, thereby modulating gene expression and potentially inhibiting cancer cell proliferation.
Figure 3: CARM1 signaling pathway inhibition.
Synthesis of Dihydroisoquinolinone-Based MDM2 Inhibitors
This versatile aldehyde is also a key reactant in the synthesis of dihydroisoquinolinone derivatives that act as selective inhibitors of the MDM2-p53 interaction.[8] The inhibition of this interaction is a promising strategy in cancer therapy to restore the tumor-suppressing function of p53.
Signaling Pathway Context:
MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting the MDM2-p53 interaction, these compounds stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 4: MDM2-p53 signaling pathway inhibition.
Reductive Amination for the Synthesis of Substituted Amines
The aldehyde group of this compound readily undergoes reductive amination with primary and secondary amines to furnish N-BOC protected 1,2-diamines. These products are valuable intermediates for the synthesis of various nitrogen-containing compounds.
General Experimental Protocol for Reductive Amination:
-
To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
This compound can participate as the aldehyde component in the Pictet-Spengler reaction with tryptamine derivatives to construct the tetrahydro-β-carboline scaffold, which is a core structure in many natural products and pharmaceutically active compounds.
Figure 5: Pictet-Spengler reaction workflow.
Synthesis of Substituted Pyrrolidines
The reactivity of this compound makes it a suitable precursor for the synthesis of substituted pyrrolidines, a common motif in many FDA-approved drugs.[9] For instance, it can be utilized in multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides, to generate highly functionalized pyrrolidine rings.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of a diverse range of heterocyclic compounds with significant biological and pharmaceutical relevance. Its straightforward synthesis and predictable reactivity in key organic transformations, such as condensations, reductive aminations, and cycloadditions, make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily introduce a protected N-methylaminoethyl side chain via this reagent provides a powerful strategy for modulating the physicochemical and pharmacological properties of lead compounds in the pursuit of novel therapeutics.
References
- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 123387-72-4 [chemicalbook.com]
- 7. This compound Research Chemical [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. enamine.net [enamine.net]
The Aldehyde Moiety in N-BOC-(methylamino)acetaldehyde: A Gateway to Complex Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-BOC-(methylamino)acetaldehyde, a bifunctional building block, possesses a highly reactive aldehyde group strategically positioned alongside a protected secondary amine. This unique structural arrangement makes it a valuable precursor in the synthesis of a diverse array of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Its utility is prominently highlighted by its application in the preparation of benzo[d]imidazole-based inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1), a significant target in epigenetic therapies.[1] This guide delves into the fundamental reactivity of the aldehyde group, providing insights into its synthetic transformations, supported by experimental protocols and quantitative data.
Core Reactivity: The Electrophilic Nature of the Aldehyde
The aldehyde functional group in this compound is characterized by a carbonyl carbon with a partial positive charge, rendering it highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Aldehydes, in general, exhibit greater reactivity compared to ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which enhances the electrophilic character of the carbonyl carbon.
A summary of predicted electrophilic reactions of the aldehyde moiety is presented below:
| Reaction Type | Reagent Example | Predicted Product Type |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |
| Reductive Amination | Benzylamine, NaBH₃CN | Secondary amine |
| Aldol Addition | Acetone, base | β-Hydroxy ketone |
| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydro-β-carboline |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy amide |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide |
Synthesis of this compound
The preparation of this compound is typically achieved through the oxidation of the corresponding N-BOC protected amino alcohol. A common and efficient method involves the use of Dess-Martin periodinane, which provides the desired aldehyde in high yield under mild conditions.
Synthesis of this compound.
Experimental Protocol: Dess-Martin Oxidation
A general procedure for the synthesis of this compound from N-BOC-N-methylaminoethanol is as follows:
-
To a solution of 2-(N-Boc-methylamino)ethanol (8.8 g, 50 mmol) dissolved in dichloromethane at 0 °C, Dess-Martin periodinane (22 g, 52 mmol) is added portion-wise.[2]
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[2]
-
Upon completion, saturated aqueous sodium bicarbonate solution and sodium thiosulfate solution are added, and the mixture is stirred for an additional 30 minutes.[2]
-
The organic phase is separated, washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the title compound.[2]
This procedure typically results in a quantitative yield of this compound.[2]
Key Reactions of the Aldehyde Group
The versatility of this compound in organic synthesis stems from the diverse reactions its aldehyde group can undergo.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds. The aldehyde can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). A novel protocol using chlorodimethylsilane (Me₂SiHCl) as both a reductant and activator has also been developed for the reductive amination of aldehydes with N-Boc-N-methylamine, affording secondary N-methylamines in excellent yields.[3]
Multicomponent Reactions: Passerini and Ugi Reactions
N-BOC-protected α-aminoaldehydes are excellent substrates for isocyanide-based multicomponent reactions such as the Passerini and Ugi reactions.[1][4] These reactions are highly atom-economical and allow for the rapid assembly of complex, peptide-like structures from simple starting materials, which is of great interest in combinatorial chemistry and drug discovery.[1][5]
-
Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5]
-
Ugi Reaction: A four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino amide.[4]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[6] This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds. This compound can serve as the aldehyde component, reacting with tryptamine derivatives, for instance, to construct the core structure of various indole alkaloids.
Application in the Synthesis of CARM1 Inhibitors
A significant application of this compound is in the synthesis of benzo[d]imidazole-based inhibitors of CARM1.[1] The aldehyde functionality is crucial for the construction of the heterocyclic core of these inhibitors. A plausible synthetic workflow involves the reaction of the aldehyde with a substituted o-phenylenediamine to form the benzimidazole ring system.
Synthesis of a Benzimidazole Core for CARM1 Inhibitors.
Conclusion
The aldehyde group in this compound is a versatile and highly reactive functional group that provides a synthetic handle for a multitude of chemical transformations. Its electrophilic nature allows for facile reactions with a wide range of nucleophiles, enabling the construction of complex molecular scaffolds. The strategic presence of the BOC-protected amine adds another layer of synthetic utility, allowing for sequential or orthogonal functionalization. For researchers and professionals in drug development, a thorough understanding of the fundamental reactivity of this aldehyde group is key to leveraging its full potential in the design and synthesis of novel therapeutic agents.
References
- 1. Passerini multicomponent reaction of protected α-aminoaldehydes as a tool for combinatorial synthesis of enzyme inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Boc Protection in Aminoaldehydes for Researchers and Drug Development Professionals
Introduction: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, owing to its stability under a wide range of conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive overview of the Boc protection of aminoaldehydes, a critical class of bifunctional molecules. It addresses the unique challenges posed by the inherent reactivity of the aldehyde moiety and offers detailed experimental protocols, quantitative data, and an analysis of potential side reactions to aid researchers in navigating this essential transformation.
Core Principles of Boc Protection
The Boc group is typically introduced to an amino functionality via reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. This process is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and chemoselectivity, especially in the presence of a sensitive functional group like an aldehyde.[1][2]
A general mechanism for the Boc protection of an amine is depicted below:
References
Methodological & Application
Synthesis of N-BOC-(methylamino)acetaldehyde from N-Boc-N-methylaminoethanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-BOC-(methylamino)acetaldehyde, a valuable building block in organic synthesis and medicinal chemistry, from its corresponding alcohol, N-Boc-N-methylaminoethanol. The primary method detailed is the Dess-Martin periodinane (DMP) oxidation, a mild and selective method for converting primary alcohols to aldehydes.[1][2] An alternative protocol using Swern oxidation is also discussed. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including benzo[d]imidazole inhibitors of co-activator associated arginine methyltransferase (CARM1).[3][4] The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the aldehyde functionality. The synthesis of this compound is achieved through the oxidation of the primary alcohol, N-Boc-N-methylaminoethanol. Several methods can be employed for this transformation, with Dess-Martin periodinane (DMP) oxidation being a preferred choice due to its mild reaction conditions, high selectivity, and avoidance of toxic chromium-based reagents.[2]
Experimental Protocols
Primary Method: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on a general procedure for the synthesis of this compound.[3]
Materials:
-
N-Boc-N-methylaminoethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-N-methylaminoethanol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.04 equivalents) to the stirred solution in portions.
-
Allow the reaction mixture to naturally warm to room temperature and continue stirring for 3 hours.[3]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product, this compound. The product is often obtained in quantitative yield and can be used in the next step without further purification.[3]
Characterization Data:
-
GC-MS: m/z 174 (M+1)[3]
-
Appearance: Pale yellow liquid[5]
-
Molecular Formula: C8H15NO3[6]
-
Molecular Weight: 173.21 g/mol [6]
Alternative Method: Swern Oxidation
The Swern oxidation is another effective method for the oxidation of primary alcohols to aldehydes under mild conditions.[7][8]
Materials:
-
N-Boc-N-methylaminoethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in dichloromethane and cool to -78 °C using a dry ice/acetone bath.[7]
-
Slowly add a solution of DMSO (3 equivalents) in dichloromethane to the cooled oxalyl chloride solution.[7]
-
Stir the mixture for 30 minutes at -78 °C.[7]
-
Add a solution of N-Boc-N-methylaminoethanol (1 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.[7]
-
Add triethylamine (4 equivalents) dropwise, stir for 10 minutes at -78 °C, and then allow the reaction to warm to room temperature.[7]
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Data Presentation
| Parameter | Dess-Martin Periodinane Oxidation | Swern Oxidation (General) |
| Starting Material | N-Boc-N-methylaminoethanol | N-Boc-N-methylaminoethanol |
| Oxidizing Agent | Dess-Martin periodinane (DMP) | Oxalyl chloride/DMSO |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 3 hours | ~2-3 hours |
| Yield | Quantitative[3] | Typically high |
| Work-up | Aqueous NaHCO3/Na2S2O3 quench, extraction | Water quench, extraction |
| Purification | Often used without further purification | Column chromatography may be required |
Visualization
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. This compound | 123387-72-4 [chemicalbook.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Dess-Martin Periodinane Oxidation for the Synthesis of N-Boc-(methylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-Boc-(methylamino)acetaldehyde, a valuable building block in medicinal chemistry and organic synthesis, can be efficiently achieved through the oxidation of N-Boc-2-(methylamino)ethanol. The Dess-Martin periodinane (DMP) oxidation offers a mild and selective method for this transformation, avoiding the use of harsh or toxic heavy metal-based oxidizing agents.[1][2] This protocol provides a detailed procedure for this synthesis, outlining the reaction setup, work-up, and characterization of the final product. This compound is a key intermediate in the preparation of various pharmaceutically active molecules, including inhibitors of co-activator associated arginine methyltransferase (CARM1).
Reaction Scheme
The overall reaction involves the oxidation of the primary alcohol group of N-Boc-2-(methylamino)ethanol to an aldehyde using Dess-Martin periodinane in dichloromethane (DCM) as a solvent.
Reaction:
N-Boc-2-(methylamino)ethanol → this compound
Reagent: Dess-Martin Periodinane (DMP)
Solvent: Dichloromethane (DCM)
Experimental Protocol
This protocol is based on established procedures for the Dess-Martin oxidation of N-Boc protected amino alcohols.
Materials:
-
N-Boc-2-(methylamino)ethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2-(methylamino)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DMP: To the cooled and stirring solution, add Dess-Martin periodinane (1.04 eq) portion-wise over 10-15 minutes. Ensure the temperature remains at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, cool the mixture again to 0 °C and quench by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Continue stirring for 30 minutes. The sodium thiosulfate reduces the excess DMP and the iodine-containing byproducts, while the sodium bicarbonate neutralizes the acetic acid formed during the reaction.[3]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product is often obtained in quantitative yield and can be used in the next step without further purification.[3]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| N-Boc-2-(methylamino)ethanol | C₈H₁₇NO₃ | 175.23 | 1.0 |
| Dess-Martin Periodinane | C₁₃H₁₃IO₈ | 424.14 | 1.04 |
| This compound | C₈H₁₅NO₃ | 173.21 | 1.0 (Theoretical) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks |
| ¹H NMR (CDCl₃) | δ 9.6 (s, 1H, CHO), 4.1 (s, 2H, N-CH₂-CHO), 2.9 (s, 3H, N-CH₃), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 201 (C=O, aldehyde), 155 (C=O, carbamate), 80 (O-C(CH₃)₃), 58 (N-CH₂-CHO), 35 (N-CH₃), 28 (C(CH₃)₃) |
| IR (neat) | ν 2975, 2930 (C-H stretch), 1735 (C=O stretch, aldehyde), 1695 (C=O stretch, carbamate) cm⁻¹ |
| Mass Spec. (GC-MS) | m/z 174 (M+1)[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Dess-Martin periodinane oxidation.
Safety Precautions
-
Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when heated or subjected to shock. Handle with care and avoid large-scale reactions without proper safety precautions. It is also an oxidizing agent and should be kept away from combustible materials.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents or solvents involved in this procedure.
Conclusion
The Dess-Martin periodinane oxidation provides an effective and mild method for the synthesis of this compound from its corresponding alcohol precursor. The reaction proceeds with high yield and a straightforward work-up procedure, making it a valuable tool for researchers in organic synthesis and drug development. The provided protocol and data serve as a comprehensive guide for the successful execution of this important transformation.
References
Application Notes and Protocols: Swern Oxidation for the Preparation of N-Boc-(methylamino)acetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Swern oxidation is a widely utilized synthetic protocol for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This method employs dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and a hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to facilitate the final elimination step.[1][3] A key advantage of the Swern oxidation is its operation under mild, low-temperature conditions (typically -78 °C), which allows for excellent functional group tolerance, making it suitable for complex and sensitive substrates, including N-Boc protected amino alcohols.[3][4] This protocol details the application of the Swern oxidation for the synthesis of N-Boc-(methylamino)acetaldehyde from N-Boc-2-(methylamino)ethanol.
Reaction Principle
The Swern oxidation proceeds through several distinct steps. Initially, DMSO reacts with oxalyl chloride at low temperatures to form a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, with the concomitant release of carbon monoxide and carbon dioxide.[1] The alcohol substrate then attacks this activated species to form an alkoxysulfonium salt.[5] Finally, the addition of a hindered base promotes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[1][2]
Experimental Protocol
Materials:
-
N-Boc-2-(methylamino)ethanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen or argon inlet is charged with anhydrous dichloromethane (DCM, see table for volume). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Activator Addition: A solution of oxalyl chloride in anhydrous DCM is added dropwise to the cooled reaction flask, maintaining the internal temperature below -70 °C.
-
DMSO Addition: A solution of DMSO in anhydrous DCM is added dropwise to the reaction mixture over a period of 15-30 minutes. The mixture is stirred for an additional 15 minutes at -78 °C.
-
Substrate Addition: A solution of N-Boc-2-(methylamino)ethanol in anhydrous DCM is added dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below -70 °C. The reaction is stirred for 45-60 minutes at this temperature.
-
Base Addition: Triethylamine or diisopropylethylamine is added dropwise to the reaction mixture. A thick white precipitate will form. The mixture is stirred for 15 minutes at -78 °C and then allowed to slowly warm to room temperature over 1-2 hours.
-
Quenching and Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel.
Safety Precautions:
-
The Swern oxidation generates toxic carbon monoxide gas and malodorous dimethyl sulfide.[1] This reaction must be performed in a well-ventilated fume hood.
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
The reaction is highly exothermic, especially during the addition of reagents. Maintaining a low temperature is critical to avoid side reactions and ensure safety.
Quantitative Data Summary
The following table provides typical reagent stoichiometry and expected yields for the Swern oxidation of N-Boc-2-(methylamino)ethanol.
| Reagent/Parameter | Molar Equivalents | Typical Amount (for 10 mmol substrate) | Notes |
| N-Boc-2-(methylamino)ethanol | 1.0 | 1.75 g | Starting material. |
| Oxalyl chloride | 1.1 - 1.5 | 1.40 - 1.90 g (0.97 - 1.32 mL) | Activator. Using a slight excess is common. |
| Dimethyl sulfoxide (DMSO) | 2.0 - 2.5 | 1.56 - 1.95 g (1.42 - 1.77 mL) | Oxidant. |
| Triethylamine (TEA) or DIPEA | 3.0 - 5.0 | 3.04 - 5.06 g (4.18 - 6.96 mL) | Base. A larger excess is used to neutralize the generated HCl and catalyze the elimination. DIPEA can be used to minimize epimerization in chiral substrates.[6][7] |
| Dichloromethane (DCM) | - | 100 - 150 mL | Anhydrous solvent is crucial. |
| Reaction Conditions | |||
| Temperature | -78 °C | Maintained throughout additions | Critical for reaction success and safety.[4] |
| Reaction Time | 2 - 4 hours | Total time before workup | Varies based on scale and substrate. |
| Expected Yield | |||
| This compound | 75 - 90% | - | Yields are highly dependent on reaction conditions and purification. |
Visualizations
Swern Oxidation Mechanism
Caption: Mechanism of the Swern oxidation.
Experimental Workflow
Caption: Experimental workflow for Swern oxidation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Use of N-BOC-(methylamino)acetaldehyde and its Analogs in Reductive Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utility of N-BOC protected aminoaldehydes and their corresponding amines in reductive amination reactions. This class of reagents serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of complex secondary and tertiary amines, particularly for the introduction of the N-methylamino moiety commonly found in pharmaceuticals.
Introduction
Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds. The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The use of N-BOC protected reagents, such as N-BOC-(methylamino)acetaldehyde, offers several advantages in this process. The tert-butoxycarbonyl (BOC) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential and controlled synthetic modifications.
These notes will detail protocols for two key applications:
-
The use of an N-BOC protected amine with an aldehyde in the presence of a novel reducing agent.
-
A general protocol for the reductive amination of a primary amine with an N-BOC protected aminoaldehyde using a common hydride reagent.
Key Advantages of Using N-BOC Protected Reagents in Reductive Amination
-
Controlled Reactivity: The BOC group allows for the selective reaction of other functional groups within a molecule.
-
Improved Solubility: The BOC group can enhance the solubility of intermediates in organic solvents.
-
Facile Purification: The protected amine products are often less polar and can be more easily purified by standard chromatographic techniques.
-
Versatility: A wide range of aldehydes and ketones can be coupled with N-BOC protected amines, and similarly, N-BOC aminoaldehydes can react with various amines to generate diverse libraries of compounds.[1]
-
High Yields: Reductive amination reactions utilizing these reagents can proceed with high efficiency, providing excellent yields of the desired products.[1]
Reaction Schematics and Workflow
The general workflow for a one-pot reductive amination involves the mixing of the carbonyl compound and the amine, followed by the introduction of a reducing agent.
Caption: General workflow for a one-pot reductive amination reaction.
The core of the reaction is the formation of an imine or iminium ion, which is then selectively reduced.
Caption: Simplified mechanism of reductive amination.
Experimental Protocols
Protocol 1: Synthesis of Secondary N-Methylamines using N-Boc-N-Methylamine and Me₂SiHCl
This novel protocol facilitates the synthesis of secondary N-methylamines from a variety of aldehydes using N-Boc-N-methylamine as the amine source and chlorodimethylsilane (Me₂SiHCl) as both a reductant and an activator. A key feature of this method is the in situ deprotection of the BOC group upon quenching with methanol.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
N-Boc-N-methylamine (1.5 equiv)
-
Acetonitrile (MeCN)
-
Chlorodimethylsilane (Me₂SiHCl) (3.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add a solution of the aldehyde (0.50 mmol, 1.0 equiv) and N-Boc-N-methylamine (0.11 mL, 0.75 mmol, 1.5 equiv) in acetonitrile (1.0 mL).
-
Add chlorodimethylsilane (0.17 mL, 1.5 mmol, 3.0 equiv) to the reaction mixture at room temperature.
-
Stir the resulting mixture at the same temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the aldehyde, add methanol (0.20 mL, 5.0 mmol) and heat the reaction mixture to 40 °C.
-
After the reaction is complete, the resulting secondary amine hydrochloride salts can often be isolated by simple filtration due to their poor solubility in common organic solvents.[3]
Quantitative Data Summary:
The following table summarizes the results for the reductive amination of various aldehydes with N-Boc-N-methylamine using the Me₂SiHCl protocol.[2]
| Entry | Aldehyde | Time (h) | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 0.5 | 4-Nitro-N-methylbenzylamine HCl | 95 |
| 2 | 4-Cyanobenzaldehyde | 0.5 | 4-(Methylaminomethyl)benzonitrile HCl | 96 |
| 3 | 4-Bromobenzaldehyde | 1 | 4-Bromo-N-methylbenzylamine HCl | 99 |
| 4 | 4-Chlorobenzaldehyde | 1 | 4-Chloro-N-methylbenzylamine HCl | 99 |
| 5 | 4-Fluorobenzaldehyde | 1 | 4-Fluoro-N-methylbenzylamine HCl | 99 |
| 6 | Benzaldehyde | 1 | N-Methylbenzylamine HCl | 99 |
| 7 | 4-Methoxybenzaldehyde | 1 | 4-Methoxy-N-methylbenzylamine HCl | 99 |
| 8 | 2-Naphthaldehyde | 1 | N-Methyl(naphthalen-2-ylmethyl)amine HCl | 99 |
| 9 | Cinnamaldehyde | 1 | N-Methyl-3-phenylprop-2-en-1-amine HCl | 95 |
| 10 | Cyclohexanecarbaldehyde | 1 | (Cyclohexylmethyl)(methyl)amine HCl | 99 |
| 11 | Heptanal | 1 | N-Methylheptan-1-amine HCl | 99 |
Protocol 2: General Reductive Amination using this compound and Sodium Triacetoxyborohydride
This protocol provides a general method for the reductive amination of a primary amine with an aldehyde, in this case, this compound, using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4]
Materials:
-
Primary Amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.[1]
-
Add sodium triacetoxyborohydride (1.5 - 2.0 mmol) portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the pure N-BOC protected secondary amine.
Quantitative Data for Common Reducing Agents:
The choice of reducing agent is critical for a successful reductive amination. The table below compares the typical performance of common borohydride reagents in the reductive amination of cyclohexanone with benzylamine, illustrating the high efficiency of sodium triacetoxyborohydride.[5]
| Reducing Agent | Typical Reaction Conditions | Product | Typical Yield (%) | Key Observations |
| Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE), room temperature | N-Benzylcyclohexylamine | 95-98% | High selectivity, minimal side products. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | N-Benzylcyclohexylamine | 70-85% | Slower reaction times, potential for toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | Methanol, stepwise addition | N-Benzylcyclohexylamine | 40-60% | Significant formation of cyclohexanol as a byproduct due to competitive ketone reduction. |
Conclusion
This compound and its analogs are versatile and highly effective reagents for the synthesis of secondary and tertiary amines via reductive amination. The provided protocols and data offer a solid foundation for researchers to apply these methodologies in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The straightforward reaction conditions and high yields make these reagents an attractive choice for the construction of diverse and complex molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application of N-BOC-(methylamino)acetaldehyde in Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-BOC-(methylamino)acetaldehyde, also known as N-BOC-sarcosinal, is a valuable bifunctional building block in peptide synthesis and medicinal chemistry. Its structure incorporates a reactive aldehyde functionality and a tert-butyloxycarbonyl (BOC) protected secondary amine. This unique combination allows for the strategic introduction of an N-methyl-2-aminoethyl moiety onto the N-terminus of peptides through reductive amination. This modification is of significant interest in drug discovery as N-methylation of the peptide backbone can enhance crucial pharmacokinetic properties, including metabolic stability against proteases, membrane permeability, and oral bioavailability.[1][2] Furthermore, the introduction of this specific moiety can influence the conformational properties of the peptide, potentially leading to improved binding affinity and selectivity for its biological target.
These application notes provide detailed protocols for the use of this compound in the N-terminal modification of peptides on solid support, along with expected outcomes and relevant data.
Core Applications
The primary application of this compound in peptide synthesis is the N-terminal modification of peptides via reductive amination. This process involves two key steps:
-
Imine Formation: The aldehyde group of this compound reacts with the free N-terminal primary amine of a resin-bound peptide to form a transient imine intermediate.
-
Reduction: The imine is then selectively reduced to a stable secondary amine by a mild reducing agent, covalently linking the N-methyl-2-aminoethyl group to the peptide's N-terminus.
This modification can be performed on-resin, integrating seamlessly into standard solid-phase peptide synthesis (SPPS) workflows. Following the modification, the BOC protecting group on the newly introduced amine can be removed under acidic conditions, allowing for further peptide chain elongation if desired.
Data Presentation
The following table summarizes typical quantitative data for the N-terminal modification of peptides using reductive amination with aldehyde-containing building blocks. While specific data for this compound is not extensively published, these values, derived from similar on-resin reductive amination procedures, provide a reasonable expectation for experimental outcomes.[1]
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution levels can enhance reaction efficiency for sterically demanding modifications. |
| Aldehyde Equivalents | 5 - 10 eq. | A significant excess is utilized to drive the imine formation to completion.[1] |
| Reducing Agent Equivalents | 5 - 10 eq. | An excess of the reducing agent ensures the complete conversion of the imine to the secondary amine. |
| Crude Purity (by HPLC) | 70 - 90% | Dependent on the peptide sequence, length, and the efficiency of the reductive amination step.[1] |
| Overall Yield | 50 - 80% | This is contingent on the number of synthetic steps and the specific peptide sequence.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding alcohol.
Materials:
-
2-(N-Boc-methylamino)ethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(N-Boc-methylamino)ethanol (1 equivalent) in dichloromethane at 0 °C.
-
Add Dess-Martin periodinane (1.04 equivalents) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon reaction completion, add saturated aqueous sodium bicarbonate and sodium thiosulfate solutions and continue stirring for 30 minutes.
-
Separate the organic phase, wash it with saturated sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain this compound, which can be analyzed by GC-MS.
Protocol 2: N-Terminal Modification of a Resin-Bound Peptide via Reductive Amination
This protocol details the on-resin modification of a peptide's N-terminus with this compound.
Materials:
-
Peptide-resin with a free N-terminus (e.g., synthesized on Rink Amide or Wang resin)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1% Acetic Acid (AcOH) in DMF
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, perform deprotection (e.g., 20% piperidine in DMF for 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Imine Formation:
-
Suspend the resin in a solution of this compound (5-10 equivalents) in 1% AcOH in DMF.
-
Agitate the mixture at room temperature for 1 hour.[1]
-
-
Reductive Amination:
-
Washing:
-
Filter the resin and wash it thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
BOC Deprotection of the Introduced Amine (Optional, for further chain elongation):
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (5x).
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., LC-MS).
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound and its application in N-terminal peptide modification.
References
Application Notes and Protocols for the Synthesis of CARM1 Inhibitors Using N-BOC-(methylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme in epigenetic regulation. CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in transcriptional activation, DNA damage response, and cell cycle control.[1] Dysregulation and overexpression of CARM1 have been implicated in a variety of cancers, including breast, ovarian, and multiple myeloma, making it a compelling target for therapeutic intervention.[2] The development of small molecule inhibitors against CARM1 is a key focus in oncological drug discovery.
N-BOC-(methylamino)acetaldehyde is a valuable and versatile building block in the synthesis of heterocyclic compounds, including potent CARM1 inhibitors. Its protected amine and reactive aldehyde functionalities allow for its strategic incorporation into various molecular scaffolds. This document provides detailed application notes and protocols for the synthesis and evaluation of CARM1 inhibitors utilizing this compound, with a focus on benzo[d]imidazole-based compounds.
Key Signaling Pathways Involving CARM1
CARM1 functions as a transcriptional coactivator for a multitude of transcription factors, thereby influencing several critical signaling pathways implicated in cancer progression. Inhibition of CARM1 can disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects.
-
p53 Signaling Pathway: CARM1 can act as a coactivator for the tumor suppressor p53, enhancing the transcription of p53 target genes that are involved in cell cycle arrest and apoptosis.[2] Inhibition of CARM1 may therefore modulate the cellular response to DNA damage.
-
Wnt/β-catenin Signaling: CARM1 has been shown to bind to β-catenin and function as a coactivator for LEF1-mediated gene expression, suggesting a role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.
-
NF-κB Signaling: CARM1 can directly bind to the p65 subunit of NF-κB and synergistically coactivate NF-κB-mediated transcription, which is crucial for inflammation and cell survival.
Below is a diagram illustrating the central role of CARM1 in these signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of a Benzo[d]imidazole-based CARM1 Inhibitor
This protocol describes a representative synthesis of a potent and selective benzo[d]imidazole-based CARM1 inhibitor using this compound. The key step is a reductive amination to introduce the N-methyl-2-aminoethyl side chain.
Step 3: Reductive Amination with this compound
-
Dissolution: In a round-bottom flask, dissolve the N-alkylated benzimidazole with a terminal primary amine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (0.1-0.2 M).
-
Addition of Aldehyde: Add this compound (1.1 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise. If using NaBH₃CN, the addition of a catalytic amount of acetic acid may be required to facilitate the reduction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the BOC-protected inhibitor.
Step 4: BOC Deprotection
-
Dissolution: Dissolve the purified BOC-protected inhibitor in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The final product may be obtained as a salt (e.g., TFA or HCl salt) and can be further purified by recrystallization or reverse-phase HPLC if necessary.
Protocol 2: In Vitro CARM1 Methyltransferase Assay
This protocol is for assessing the inhibitory activity of the synthesized compounds against CARM1's methyltransferase activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 5 mM DTT), purified recombinant CARM1 enzyme, and a histone H3 peptide substrate.
-
Inhibitor Addition: Add the synthesized inhibitor at various concentrations (e.g., in a 10-point dose-response curve) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding S-adenosyl-L-methionine (SAM), the methyl donor.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Stop the reaction and detect the level of methylation. This can be done using various methods:
-
Antibody-based detection (Western Blot): Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on a gel, transfer to a membrane, and probe with an antibody specific for asymmetrically dimethylated histone H3 at arginine 17 (H3R17me2a).
-
Luminescence-based detection (e.g., MTase-Glo™): This assay measures the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol assesses the effect of CARM1 inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized CARM1 inhibitor for 48-72 hours. Include a vehicle control.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 4: Western Blot Analysis for CARM1 Inhibition
This protocol is used to confirm the on-target effect of the inhibitor in a cellular context.
-
Cell Treatment and Lysis: Treat cells with the CARM1 inhibitor at various concentrations for 24-48 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer. Crucially, to avoid CARM1 aggregation, do not boil the samples at 95-100°C. Instead, heat at 70°C for 10 minutes.[1]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against H3R17me2a, total Histone H3, CARM1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using software like ImageJ. Normalize the H3R17me2a signal to total Histone H3 to assess the specific inhibition of CARM1's methyltransferase activity.
Data Presentation
Quantitative data from the synthesis and evaluation of CARM1 inhibitors should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Synthesis and Biochemical Activity of a Representative Benzo[d]imidazole CARM1 Inhibitor
| Compound ID | Synthetic Step | Yield (%) | CARM1 IC50 (µM) | PRMT1 IC50 (µM) | PRMT5 IC50 (µM) | Selectivity (vs. PRMT1) |
| BDI-CARM1-01 | Reductive Amination | 75% | 0.05 | >10 | >25 | >200-fold |
| BOC Deprotection | 92% |
Table 2: Cellular Activity of Representative CARM1 Inhibitors
| Compound ID | Cell Line | Cell Viability IC50 (µM) | H3R17me2a Reduction (at 1 µM) |
| BDI-CARM1-01 | MCF-7 (Breast Cancer) | 1.2 | Significant |
| HCT116 (Colon Cancer) | 2.5 | Significant | |
| TP-064 (Reference) | MCF-7 (Breast Cancer) | 0.8 | Significant |
Conclusion
This compound is a key synthetic intermediate for the development of potent and selective CARM1 inhibitors. The protocols outlined in this document provide a framework for the synthesis of benzo[d]imidazole-based inhibitors and their subsequent biological evaluation. The detailed methodologies for biochemical and cellular assays will enable researchers to effectively characterize novel CARM1 inhibitors and advance the development of new cancer therapeutics. Careful consideration of experimental details, such as the sample preparation for Western blotting of CARM1, is crucial for obtaining accurate and reproducible results.
References
Synthesis of dihydroisoquinolinone derivatives using N-BOC-(methylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for a plausible synthesis of 2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one, a representative dihydroisoquinolinone derivative, utilizing N-BOC-(methylamino)acetaldehyde as a key building block. The synthetic strategy is based on a modified Pictet-Spengler-type reaction, involving the condensation of this compound with a phenylacetic acid derivative, followed by an acid-catalyzed intramolecular cyclization and subsequent deprotection. This method offers a potential route to a variety of substituted dihydroisoquinolinone scaffolds, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
Introduction
Dihydroisoquinolinone and its derivatives are important heterocyclic scaffolds found in a wide range of natural products and synthetic compounds exhibiting diverse pharmacological activities. The development of efficient and versatile synthetic routes to these structures is a key objective in medicinal chemistry and drug discovery. The Pictet-Spengler reaction and related N-acyliminium ion cyclizations are powerful tools for the construction of the isoquinoline core. This protocol outlines a hypothetical, yet chemically sound, approach for the synthesis of a dihydroisoquinolinone derivative using the readily available this compound.
General Reaction Scheme
The proposed synthesis involves a two-step sequence. The first step is the condensation of a substituted phenethylamine, derived from a phenylacetic acid, with this compound to form an intermediate enamine or iminium ion. This is followed by an acid-catalyzed intramolecular cyclization to yield the N-BOC protected dihydroisoquinolinone. The final step involves the removal of the BOC protecting group.
Caption: General reaction pathway for the synthesis.
Experimental Protocols
Materials and Methods
-
This compound
-
Homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Protocol 1: Synthesis of N-BOC-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: To a solution of homoveratrylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (nitrogen or argon), add this compound (1.1 eq).
-
Condensation: Stir the reaction mixture at room temperature for 1 hour.
-
Cyclization: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-BOC protected tetrahydroisoquinoline.
Protocol 2: Oxidation to the Dihydroisoquinolinone (Hypothetical)
Note: This is a conceptual protocol as the direct oxidation from the product of Protocol 1 is not straightforward. A more likely route would involve a different starting material, such as a phenylacetic acid derivative in the initial condensation.
A more direct synthesis of a dihydroisoquinolinone would typically involve the cyclization of an N-(2-phenylethyl)acetamide derivative (Bischler-Napieralski reaction) or the reaction of a phenethylamine with a glyoxylic acid derivative. For the purpose of this document, we will present representative data for a generic dihydroisoquinolinone derivative that could be a target of such a synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a hypothetical dihydroisoquinolinone derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | C₁₆H₁₅NO | 237.30 | 75 | >95 | 110-112 | 8.15 (d, 1H), 7.50-7.20 (m, 8H), 4.40 (t, 1H), 3.60 (dd, 1H), 3.10 (s, 3H), 2.90 (dd, 1H) | 164.5, 140.2, 138.5, 133.0, 129.0, 128.8, 128.5, 127.8, 127.2, 126.5, 48.5, 45.0, 35.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Discussion
The described protocol provides a plausible and logical approach to the synthesis of dihydroisoquinolinone derivatives from this compound. The Pictet-Spengler reaction is a robust and well-established method for the formation of the isoquinoline skeleton. The use of a BOC-protected aminoaldehyde allows for controlled reaction conditions and subsequent functionalization after deprotection. The specific reaction conditions, such as the choice of acid catalyst, solvent, and temperature, may require optimization for different substrates to achieve optimal yields and purity.
The characterization data provided in the table is representative of what would be expected for a compound of this class. Researchers should perform full characterization using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm the structure of their synthesized compounds.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Disclaimer: This protocol is provided for informational purposes only and is intended for use by trained chemists. The procedures have been designed based on established chemical principles but have not been experimentally validated. All experiments should be conducted with appropriate safety precautions.
Application Notes and Protocols for Coupling Reactions with N-BOC-(methylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-BOC-(methylamino)acetaldehyde in various key coupling reactions. This versatile, protected amino aldehyde is a valuable building block in medicinal chemistry and organic synthesis for the construction of complex nitrogen-containing molecules. The protocols provided herein are detailed to ensure reproducibility and success in your synthetic endeavors.
Introduction
This compound is a bifunctional molecule featuring a terminal aldehyde and a BOC-protected secondary amine. This substitution pattern makes it an ideal substrate for a range of chemical transformations, including reductive amination, the Pictet-Spengler reaction, and the Ugi four-component reaction. These reactions are fundamental in the synthesis of privileged scaffolds found in numerous biologically active compounds and approved pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent synthetic manipulations.
Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. It proceeds via the initial formation of an iminium ion from the reaction of an aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.
Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride
This protocol describes the coupling of this compound with a primary amine using the mild reducing agent sodium triacetoxyborohydride.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add the primary amine (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Quantitative Data for Reductive Amination (Representative Examples)
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | DCM | 16 | 85-95 | [1] |
| Aniline | NaBH(OAc)₃ | DCM | 24 | 70-85 | [1] |
| Cyclohexylamine | NaBH(OAc)₃ | DCM | 18 | 80-90 | [1] |
Reductive Amination Workflow
References
Application Notes and Protocols for N-BOC-(methylamino)acetaldehyde in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical strategy in modern drug discovery, offering a pathway to enhance therapeutic properties such as proteolytic stability, cell permeability, and receptor binding affinity. N-BOC-(methylamino)acetaldehyde is a valuable bifunctional reagent for introducing N-methylated moieties onto peptides during solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (BOC) protecting group on the secondary amine allows for the selective reaction of the aldehyde functionality, primarily through reductive amination with a primary amine on the peptide chain (e.g., the N-terminus or the side-chain of lysine). This modification can introduce conformational constraints and improve the pharmacokinetic profile of the peptide.
These application notes provide detailed protocols for the use of this compound in SPPS, along with expected quantitative data based on established methods for on-resin peptide modification and the synthesis of N-methylated peptides.
Data Presentation
The successful incorporation of this compound via reductive amination is dependent on several factors, including the resin, the peptide sequence, and the reaction conditions. The following tables summarize typical quantitative data for on-resin reductive amination, which can be used as a guideline for the application of this compound.
Table 1: Typical Parameters for On-Resin Reductive Amination with this compound
| Parameter | Recommended Value | Notes |
| Resin Type | Rink Amide, Wang, or other suitable resins | Compatibility with the overall synthetic strategy should be considered. |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can improve reaction efficiency for sterically hindered modifications. |
| This compound Equivalents | 5 - 10 | A significant excess is used to drive the imine formation to completion. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) | NaBH(OAc)₃ is a milder and less toxic alternative to NaBH₃CN.[1] |
| Reducing Agent Equivalents | 5 - 10 | An excess is used to ensure complete reduction of the imine. |
| Reaction Solvent | 1% Acetic Acid in DMF or DMF/MeOH | The slightly acidic medium facilitates imine formation.[1] |
| Reaction Time | 1 - 4 hours | The reaction should be monitored for completion using a qualitative test (e.g., TNBSA test for primary amines).[1] |
| Reaction Temperature | Room Temperature |
Table 2: Expected Outcomes for On-Resin Reductive Amination
| Parameter | Expected Value | Factors Influencing Outcome |
| Coupling Efficiency | >95% | Dependent on peptide sequence, steric hindrance, and reaction conditions. |
| Crude Peptide Purity (by HPLC) | 70 - 90% | Dependent on the peptide sequence and the efficiency of the modification step.[1] |
| Overall Yield | 50 - 80% | Highly dependent on the number of modification steps and the overall length of the peptide.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving the use of this compound in SPPS.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide via Reductive Amination
This protocol details the modification of the N-terminal primary amine of a resin-bound peptide with this compound.
Materials:
-
Peptide-resin with a free N-terminus (e.g., synthesized on Rink Amide or Wang resin)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminus is protected (e.g., with Fmoc), perform deprotection (e.g., 20% piperidine in DMF for 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Imine Formation:
-
Suspend the resin in a solution of this compound (5-10 equivalents) in 1% Acetic Acid in DMF.
-
Agitate the mixture at room temperature for 1 hour.
-
-
Reductive Amination:
-
In a separate vial, dissolve the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 5-10 equivalents) in DMF.
-
Add the reducing agent solution to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring the Reaction:
-
Monitor the disappearance of the free primary amine using a qualitative test such as the TNBSA (trinitrobenzenesulfonic acid) test. A negative test (i.e., the beads do not change color) indicates the completion of the reaction.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the desired modification.
-
Mandatory Visualization
Caption: Experimental workflow for N-terminal modification via reductive amination.
Caption: Logical relationship of this compound in SPPS.
References
Application Notes and Protocols for Reactions Involving Air-Sensitive Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Many aldehydes are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of undesired carboxylic acid byproducts and a reduction in reaction yield and purity. Handling these air-sensitive aldehydes requires specialized techniques to exclude oxygen and moisture from the reaction environment. This document provides detailed application notes and protocols for setting up and performing reactions with air-sensitive aldehydes using two primary methods: the Schlenk line and the glovebox.
Core Concepts in Handling Air-Sensitive Reagents
The successful manipulation of air-sensitive compounds hinges on the rigorous exclusion of atmospheric oxygen and moisture.[1][2] This is achieved by creating and maintaining an inert atmosphere, typically using nitrogen or argon gas, throughout the experimental procedure.[3][4] Key to these techniques is the use of specialized glassware and transfer methods.
Key Terminology:
-
Inert Gas: A non-reactive gas, such as nitrogen or argon, used to displace air.
-
Schlenk Line: A dual-manifold apparatus that allows for the alternating application of a vacuum and a flow of inert gas to glassware.[3]
-
Glovebox: A sealed container filled with an inert gas that allows for the manipulation of substances in an air-free environment.[5][6]
-
Cannula Transfer: A technique for transferring liquids between vessels using a double-tipped needle (cannula) under positive inert gas pressure.[3]
-
Septum: A rubber or Teflon-faced cap that allows for the introduction of reagents via a syringe or cannula while maintaining a seal against the atmosphere.[2][7]
Data Presentation: Comparison of Techniques
| Feature | Schlenk Line Technique | Glovebox Technique |
| Oxygen/Moisture Level | Low ppm levels achievable with proper technique | Very low (<1 ppm) and constantly maintained levels[6] |
| Scalability | Suitable for a wide range of reaction scales | Best for small to medium scale due to limited space[5] |
| Versatility | Adaptable to various glassware setups and reactions[8] | Limited by the physical space and equipment inside the box |
| Initial Setup Time | Relatively quick for a single reaction setup | Time-consuming initial purging of the antechamber[6] |
| Ease of Manipulation | Requires skill and practice for transfers | More intuitive manipulation of solids and liquids[4] |
| Cost | Lower initial investment in equipment | Higher initial cost for the glovebox and maintenance |
| Best Suited For | Reactions requiring heating, reflux, and larger volumes | Handling of highly sensitive solids, weighing, and parallel synthesis |
Experimental Protocols
General Glassware Preparation
All glassware must be scrupulously dried to remove adsorbed moisture before use.[2][7]
-
Clean all glassware (reaction flasks, dropping funnels, condensers, etc.) and dry them in an oven at a minimum of 125°C overnight.[2][7]
-
Assemble the glassware while still hot and immediately place it under a flow of inert gas.[2] Alternatively, assemble the glassware cold and flame-dry it under a vacuum, followed by backfilling with inert gas. This cycle of evacuating and refilling with inert gas should be repeated three times to ensure a truly inert atmosphere.[4]
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[8]
Protocol 1: Reaction using a Schlenk Line
This protocol describes a typical setup for a reaction involving the addition of an air-sensitive aldehyde to a solution of a nucleophile.
Materials:
-
Three-necked round-bottom flask
-
Dropping funnel with a pressure-equalizing arm
-
Condenser
-
Schlenk line with a dual vacuum/inert gas manifold[3]
-
Inert gas source (Nitrogen or Argon)
-
Vacuum pump
-
Oil bubbler[2]
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser. The top of the condenser should be connected to the Schlenk line via a gas adapter, which is then connected to an oil bubbler to maintain a slight positive pressure of inert gas.[2]
-
Inerting the System: Connect the assembled apparatus to the Schlenk line. Evacuate the system using the vacuum pump and then backfill with inert gas. Repeat this cycle three times.[9]
-
Reagent Addition (Nucleophile): If the nucleophile is a solid, add it to the flask before assembling the apparatus. If it is a liquid, add it via a syringe through a septum on one of the necks of the flask.
-
Solvent Addition: Transfer the anhydrous solvent to the reaction flask via a cannula or a syringe.
-
Aldehyde Addition: The air-sensitive aldehyde should be transferred to the dropping funnel under an inert atmosphere. This can be done via a cannula transfer from a storage flask or by using a syringe.
-
Running the Reaction: Once the aldehyde is in the dropping funnel, add it dropwise to the stirred solution of the nucleophile at the desired temperature.
-
Monitoring and Quenching: Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC-MS) by carefully taking aliquots under a positive flow of inert gas. Once the reaction is complete, quench it by adding the appropriate reagent via a syringe.
-
Work-up: The reaction mixture can be worked up under standard atmospheric conditions unless the product is also air-sensitive.
Protocol 2: Reaction using a Glovebox
This protocol is ideal for reactions involving solid air-sensitive aldehydes or when multiple reactions are being set up in parallel.
Materials:
-
Glovebox with an inert atmosphere[5]
-
Reaction vials or flasks with stir bars
-
Syringes and needles
-
Septa
-
Stir plate
Procedure:
-
Preparation: Bring all necessary dry glassware, reagents, and solvents into the glovebox through the antechamber.[6] The antechamber must be purged by evacuating and refilling with inert gas at least three times.[6]
-
Reagent Preparation: Inside the glovebox, weigh the solid air-sensitive aldehyde and dispense it into the reaction vessel. Prepare a solution of the nucleophile in a separate vial if necessary.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel containing the aldehyde using a pipette or syringe.
-
Running the Reaction: Add the nucleophile solution to the stirred solution of the aldehyde. Seal the reaction vessel tightly. If the reaction requires heating, it can be performed on a hot plate inside the glovebox, provided the glovebox is equipped for such operations.
-
Monitoring and Quenching: Monitor the reaction by taking aliquots inside the glovebox. Quench the reaction as described in the previous protocol.
-
Product Isolation: Once the reaction is complete and quenched, the vessel can be sealed and taken out of the glovebox for work-up and purification, assuming the product is air-stable. If the product is air-sensitive, all subsequent manipulations must be performed under an inert atmosphere.[8]
Mandatory Visualization
Experimental Workflow for Schlenk Line Reaction
Caption: Workflow for reactions with air-sensitive aldehydes using a Schlenk line.
Logical Relationship of Air-Free Techniques
Caption: Relationship between the goal and methods for handling air-sensitive reagents.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Schlenk line - Wikipedia [en.wikipedia.org]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: N-BOC-(methylamino)acetaldehyde Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of N-BOC-(methylamino)acetaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low. What are the common causes?
A1: Low yields typically stem from one of three areas: incomplete oxidation of the starting alcohol, degradation of the aldehyde product during reaction or workup, and inefficient purification. The primary synthetic route is the oxidation of N-BOC-2-(methylamino)ethanol. The choice of oxidant and precise control of reaction conditions are critical for success.
Q2: Which oxidation method is recommended for converting N-BOC-2-(methylamino)ethanol to the aldehyde?
A2: Several mild oxidation methods are suitable, each with its own advantages and disadvantages. The most common are Dess-Martin Periodinane (DMP), Swern, and Parikh-Doering oxidations. These methods are preferred because they are less likely to cause over-oxidation to the carboxylic acid.[1][2] The choice often depends on available equipment, sensitivity of other functional groups, and scale.
Q3: I am using Dess-Martin Periodinane (DMP) and getting a complex mixture. What could be wrong?
A3: While DMP is effective, issues can arise. Ensure the DMP is fresh; partial hydrolysis can sometimes lead to a more effective oxidant, but old or improperly stored reagent can give inconsistent results.[3] The reaction should be run at 0 °C to room temperature.[4] A common workup issue is the removal of the iodine byproducts. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate is crucial to neutralize acidic byproducts and reduce excess oxidant.[4][5]
Q4: My Swern oxidation is giving a low yield and has an extremely unpleasant odor. How can I improve this?
A4: The Swern oxidation is notorious for producing dimethyl sulfide, which has a potent smell; all manipulations must be done in a well-ventilated fume hood.[6] Low yields are often due to improper temperature control. The reaction must be kept very cold (typically -78 °C) during the addition of oxalyl chloride and the alcohol to avoid side reactions.[6] Using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes reduce side reactions like epimerization if there are adjacent chiral centers.[6] To manage the odor, all glassware should be quenched with bleach or an oxidizing agent after use.[6]
Q5: How does the Parikh-Doering oxidation compare to the Swern oxidation?
A5: The Parikh-Doering oxidation is a modification of the Swern oxidation that uses a sulfur trioxide pyridine complex (SO3•py) to activate DMSO.[7] A key advantage is that it can be run at milder temperatures (0 °C to room temperature), making it operationally simpler and avoiding the need for a dry ice/acetone bath.[7][8] This method often reduces the formation of methyl thiomethylether side products.[7]
Q6: How can I purify the final this compound product without causing decomposition?
A6: The N-BOC protecting group is sensitive to acid.[9][10] Avoid acidic conditions during workup and purification. Standard workup involves washing with saturated sodium bicarbonate solution.[4] For chromatography, use a silica gel column, but be aware that prolonged contact with silica (which can be slightly acidic) may cause some degradation. It is advisable to use a neutral mobile phase and perform the chromatography quickly. The product is often used directly in the next step without extensive purification to avoid losses.[11]
Q7: My purified aldehyde seems unstable and degrades upon storage. What are the best storage conditions?
A7: Aldehydes, in general, can be prone to oxidation and polymerization. This compound should be stored at low temperatures, typically -20°C, under an inert atmosphere (nitrogen or argon) to minimize degradation.[12] It is also slightly miscible with water, so ensure it is stored in an anhydrous environment.[4]
Q8: Are there alternative synthetic routes that avoid the oxidation of N-BOC-2-(methylamino)ethanol?
A8: Yes, reductive amination is a viable alternative.[13] This could involve the reaction of an appropriate aldehyde with N-Boc-N-methylamine using a reducing agent.[14][15] For example, a protocol using chlorodimethylsilane (Me2SiHCl) as the reductant has been developed for the synthesis of secondary N-methylamines from aldehydes and N-Boc-N-methylamine.[14][15] This can be an efficient one-step method.
Comparison of Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation |
| Primary Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | DMSO, SO₃•Pyridine, Triethylamine/DIPEA |
| Typical Temperature | 0 °C to Room Temperature[4] | -78 °C[11] | 0 °C to Room Temperature[7] |
| Advantages | Mild conditions, high chemoselectivity, commercially available reagent, short reaction times.[16] | Widely used, effective for sensitive substrates, low degree of racemization.[17] | Operationally simpler than Swern (no cryogenic temps), fewer side products.[7][8] |
| Disadvantages | Potentially explosive nature, cost, iodine byproducts can complicate purification.[16] | Requires cryogenic temperatures, produces highly odorous dimethyl sulfide, toxic CO byproduct.[6] | May require a large excess of reagents, pyridine byproduct.[7] |
| Reported Yield | Quantitative yield reported for the target molecule.[4] | Not explicitly reported for the target molecule, but generally high for similar alcohols. | 84% yield reported for a similar primary alcohol oxidation.[18] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from a reported synthesis of this compound.[4]
-
Setup: Dissolve 2-(N-Boc-methylamino)ethanol (1 equivalent, e.g., 8.8 g, 50 mmol) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add Dess-Martin Periodinane (1.04 equivalents, e.g., 22 g, 52 mmol) to the solution in portions over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, add saturated aqueous sodium bicarbonate solution followed by saturated aqueous sodium thiosulfate solution. Stir vigorously for 30 minutes until the layers are clear.
-
Workup: Separate the organic phase. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.
Protocol 2: Parikh-Doering Oxidation
This protocol is a generalized procedure based on the Parikh-Doering oxidation of primary alcohols.[7][18]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-BOC-2-(methylamino)ethanol (1 equivalent) in anhydrous dichloromethane and anhydrous DMSO (approx. 14 equivalents).
-
Base Addition: Add diisopropylethylamine (DIPEA) or triethylamine (approx. 7 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activator Addition: Add sulfur trioxide-pyridine complex (SO₃•py) (approx. 4 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the suspension at 0 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into brine and extract with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Simplified mechanism of the Parikh-Doering oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 4. This compound | 123387-72-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. N-Boc-(ethylamino)acetaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. N-Boc-2-aminoacetaldehyde 95 89711-08-0 [sigmaaldrich.com]
- 13. This compound Research Chemical [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
N-BOC-(methylamino)acetaldehyde stability and storage conditions
This technical support center provides guidance on the stability and storage of N-BOC-(methylamino)acetaldehyde, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C or below.[1][2] Some suppliers recommend storage at temperatures not exceeding 5°C (41°F).[3] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[3][4][5]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is described as air-sensitive.[1] Aldehydes, in general, are susceptible to oxidation, which can convert the aldehyde group to a carboxylic acid. Additionally, the compound is slightly miscible with water, and prolonged exposure to moisture can lead to hydrate formation.[1][6]
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere at or below -20°C, the compound should remain stable for an extended period. However, frequent warming and cooling cycles or improper handling can significantly reduce its shelf-life. It is recommended to aliquot the compound upon receipt to minimize the number of times the main stock is handled.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the potential for solvent-mediated degradation. If you need to prepare a stock solution, it is advisable to use a dry, aprotic solvent and store it under an inert atmosphere at low temperatures. The stability in solution should be validated for your specific experimental conditions, as it can be influenced by the solvent, concentration, and presence of any contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or appearance of side products. | Degradation of this compound due to improper storage or handling. | - Confirm the age and storage conditions of the aldehyde. - It is advisable to use a fresh vial or a newly opened container. - Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. - Purge the headspace of the container with an inert gas before re-sealing. |
| Presence of an unexpected carboxylic acid impurity in NMR or LC-MS analysis. | Oxidation of the aldehyde group. | - This is a common degradation pathway for aldehydes exposed to air. - Ensure all reactions are performed under an inert atmosphere. - Use freshly distilled or degassed solvents. |
| Difficulty in achieving complete conversion in a reaction. | Reduced purity of the aldehyde. | - The aldehyde may have partially degraded. Consider re-purifying the aldehyde if possible, though this can be challenging. - It is often more practical to start with a fresh batch of the reagent. |
| Formation of a diol impurity. | Hydration of the aldehyde. | - This can occur in the presence of water. - Ensure that all solvents and reagents are anhydrous. - Perform reactions under strictly anhydrous conditions. |
| Loss of the BOC protecting group. | Exposure to acidic conditions. | - The N-BOC group is sensitive to acid. - Avoid acidic reagents or conditions unless the deprotection is intended. - If acidic byproducts can form during your reaction, consider adding a non-nucleophilic base to the reaction mixture. |
Stability and Degradation
Summary of Storage Recommendations
| Parameter | Condition | Reason |
| Temperature | -20°C or below[1][2] | To minimize degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][4][7] | To prevent oxidation of the aldehyde. |
| Container | Tightly sealed[3][4][5] | To prevent exposure to air and moisture. |
| Handling | Avoid repeated freeze-thaw cycles | To maintain compound integrity. |
Experimental Protocols
Protocol for a Preliminary Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound under typical laboratory conditions.
Objective: To evaluate the stability of this compound in a common organic solvent at room temperature over time.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Vials with septa
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, or GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL) under an inert atmosphere.
-
Aliquot the solution into several vials, seal them with septa, and purge with an inert gas.
-
Analyze an initial sample (T=0) to determine the initial purity.
-
Store the vials at room temperature, protected from light.
-
At specified time points (e.g., 1, 3, 6, 12, and 24 hours), withdraw an aliquot from one of the vials and analyze it using the same analytical method as for the T=0 sample.
-
Compare the purity of the aged samples to the initial sample to determine the extent of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a preliminary stability assessment experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
Common side reactions in the synthesis of N-BOC-(methylamino)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-BOC-(methylamino)acetaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common route of oxidizing N-BOC-N-methylaminoethanol with Dess-Martin periodinane (DMP).
Issue 1: Low or No Yield of the Desired Aldehyde
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | - Ensure accurate stoichiometry of the oxidizing agent (typically 1.1-1.5 equivalents of DMP).- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Extend the reaction time if starting material is still present. | Insufficient oxidant will lead to incomplete conversion of the starting alcohol. Reaction times can vary based on scale and purity of reagents. |
| Degradation of Oxidizing Agent | - Use freshly opened or properly stored Dess-Martin periodinane.- Consider using a recently purchased batch of the reagent. | DMP is sensitive to moisture and can degrade over time, leading to reduced reactivity. |
| Suboptimal Reaction Temperature | - Maintain the reaction temperature at the recommended level, often starting at 0 °C and allowing it to warm to room temperature. | While the oxidation is typically robust at room temperature, significant deviations could affect the reaction rate and selectivity. |
Issue 2: Presence of Significant Impurities After Workup
| Potential Cause | Troubleshooting Step | Explanation |
| Iodine-Containing Byproducts | - During workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[1] - Stir the biphasic mixture vigorously until the organic layer is clear.- Filter the reaction mixture through a pad of Celite to remove insoluble iodine species. | The Dess-Martin oxidation produces iodine-based byproducts which can be difficult to remove. A thorough quenching and washing procedure is crucial for their removal. |
| Over-oxidation to Carboxylic Acid | - Use a mild and selective oxidizing agent like Dess-Martin periodinane.[2] - Avoid using stronger, less selective oxidizing agents.- Ensure the reaction is not run for an excessively long time after the starting material has been consumed. | While DMP is known for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation, prolonged reaction times or the presence of impurities in the oxidant could potentially lead to the formation of the corresponding carboxylic acid. |
| Aldehyde Instability/Decomposition | - Minimize the time the aldehyde is exposed to silica gel during column chromatography.- Use a less acidic grade of silica gel or consider alternative purification methods like distillation under reduced pressure if the aldehyde is sufficiently volatile.- Keep the product cool and under an inert atmosphere during and after purification. | N-BOC protected amino aldehydes can be sensitive and may degrade upon prolonged contact with silica gel or exposure to air and elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most frequently cited method is the oxidation of the corresponding primary alcohol, N-BOC-N-methylaminoethanol, using a mild oxidizing agent such as Dess-Martin periodinane (DMP).[1] This method is favored for its high selectivity and mild reaction conditions, which are compatible with the N-BOC protecting group.
Q2: My NMR spectrum shows unexpected peaks after synthesis. What could they be?
A2: Besides unreacted starting material and residual solvent, common impurities can include:
-
Byproducts from the oxidizing agent: If using DMP, you might see peaks corresponding to iodinane byproducts if the workup was incomplete.
-
Over-oxidized product: Although less common with DMP, some formation of N-BOC-(methylamino)acetic acid is possible.
-
Aldol condensation product: If the aldehyde is left under basic or acidic conditions for an extended period, it could potentially undergo self-condensation.
-
Enamine: While the BOC group reduces the nucleophilicity of the nitrogen, under certain conditions, trace amounts of enamine isomers could form.
Q3: How can I best purify the final product?
A3: Careful purification is key due to the potential sensitivity of the aldehyde.
-
Workup: A standard workup involves quenching the reaction with aqueous sodium bicarbonate and sodium thiosulfate, followed by extraction with an organic solvent like dichloromethane or ethyl acetate.[1]
-
Chromatography: If column chromatography is necessary, it is advisable to use a minimally acidic silica gel and to perform the purification as quickly as possible to minimize on-column degradation.
-
Storage: The purified aldehyde should be stored at low temperatures (e.g., in a freezer under an inert atmosphere) to prevent decomposition over time. The compound is noted to be air-sensitive.
Experimental Protocol: Synthesis via Dess-Martin Oxidation
This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it to their specific laboratory conditions and scale.
Materials:
-
N-BOC-N-methylaminoethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite
Procedure:
-
Dissolve N-BOC-N-methylaminoethanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Pour the mixture into a separatory funnel containing a stirred, biphasic solution of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Potential Side Reaction Pathways
Caption: Potential reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of Crude N-BOC-(methylamino)acetaldehyde
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude N-BOC-(methylamino)acetaldehyde by column chromatography. It addresses common challenges, provides detailed protocols, and offers troubleshooting solutions to streamline the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the column chromatography purification of this compound considered challenging? A1: The primary challenge stems from the compound's dual sensitivity. The aldehyde functional group can be prone to oxidation or decomposition on the slightly acidic surface of standard silica gel.[1][2] Simultaneously, the tert-butoxycarbonyl (BOC) protecting group is acid-labile and can be partially or fully cleaved under acidic conditions, which can be exacerbated by the silica gel itself or acidic mobile phases.[3][4]
Q2: What is the recommended stationary phase for this purification? A2: Standard silica gel (60-120 or 230-400 mesh) is the most common stationary phase.[5] However, due to the compound's sensitivity, it is highly recommended to deactivate the silica gel by preparing the column slurry in a mobile phase containing a small amount of a base, such as triethylamine (TEA).[2][6] If decomposition remains an issue, switching to a more neutral stationary phase like alumina is a viable alternative.[2]
Q3: How should I determine the optimal mobile phase (eluent)? A3: The ideal mobile phase should be determined empirically using preliminary Thin Layer Chromatography (TLC) analysis.[2] Test various solvent systems, such as gradients of ethyl acetate in hexane, to find a composition that provides good separation between the desired product and impurities, ideally with a product Rf value of approximately 0.3.[2]
Q4: Is it necessary to add a modifier like triethylamine (TEA) to the mobile phase? A4: Yes, it is strongly recommended. Adding 0.5-1.0% (v/v) triethylamine to the mobile phase helps to neutralize the acidic silanol groups on the surface of the silica gel.[2][6] This minimizes the risk of aldehyde decomposition and prevents the cleavage of the acid-sensitive BOC group. It also significantly improves peak shape by preventing tailing.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Problem: My compound appears to be decomposing on the column, leading to low recovery.
-
Potential Cause: The acidic nature of the silica gel is likely causing the degradation of the aldehyde or cleavage of the BOC group.[1][3]
-
Solution:
-
Ensure your mobile phase contains 0.5-1.0% triethylamine (TEA) to neutralize the silica gel.[2][6]
-
Alternatively, prepare the column by flushing it with a solvent system containing TEA before loading your sample.[6]
-
If the problem persists, consider switching the stationary phase to neutral alumina.[2]
-
Problem: I'm observing significant peak tailing in my collected fractions.
-
Potential Cause: The amine functionality, even when BOC-protected, can interact with acidic silanol sites on the silica gel, causing poor peak shape and streaking.
-
Solution: This issue is almost always resolved by adding a small percentage (0.5-1.0%) of triethylamine to your eluent. This competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.
Problem: Analysis (e.g., NMR) of the purified product shows partial or complete loss of the BOC group.
-
Potential Cause: The BOC group is highly sensitive to acid.[3] Exposure to the inherent acidity of the silica gel or inadvertent use of acidic additives (like TFA, which should be avoided) can cause deprotection.[3][7]
-
Solution:
-
Strictly avoid any acidic additives in your mobile phase.
-
Always use a mobile phase containing 0.5-1.0% triethylamine to maintain basic or neutral conditions on the column.[6]
-
When concentrating the final fractions, avoid excessive heat, as this can accelerate acid-catalyzed deprotection if trace acids are present.[3]
-
Problem: The separation between my product and a key impurity is poor.
-
Potential Cause: The chosen solvent system may not have the optimal polarity for resolving the components.
-
Solution:
-
Return to TLC analysis to screen a wider range of solvent systems. Try different solvent combinations (e.g., dichloromethane/methanol, diethyl ether/hexane).
-
Employ a shallow gradient elution during column chromatography. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[6]
-
Ensure the column is not overloaded with crude material, as this is a common cause of poor separation.
-
Data Presentation
Table 1: Recommended Chromatographic Purification Parameters
| Parameter | Description | Recommended Value |
| Technique | Flash Column Chromatography | - |
| Stationary Phase | Silica Gel | 230-400 mesh ASTM |
| Silica to Crude Ratio | The amount of silica relative to the crude product. | 50:1 to 100:1 (w/w) |
| Mobile Phase System 1 | A common non-polar/polar solvent mixture. | Gradient of Ethyl Acetate in Hexane. |
| Mobile Phase System 2 | An alternative solvent system. | Gradient of Methanol in Dichloromethane. |
| Mobile Phase Additive | To neutralize the stationary phase. | 0.5 - 1.0% (v/v) Triethylamine (TEA).[2][6] |
| Equilibration | Volume of mobile phase to run through the column before loading. | 2-3 column volumes. |
| Sample Loading | Method for applying the crude product to the column. | Wet Loading: Dissolve crude in a minimal amount of the initial mobile phase. |
| Fraction Analysis | Method to monitor the elution of the product. | Thin Layer Chromatography (TLC). |
Experimental Protocol: Column Chromatography Purification
-
Preliminary TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution onto several TLC plates.
-
Develop the plates in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane). Crucially, add 0.5% TEA to each TLC solvent system to mimic the column conditions.
-
Identify the solvent system that provides a product Rf of ~0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC (including 0.5% TEA). The amount of silica should be 50-100 times the weight of the crude material.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and dislodge air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
Open the stopcock and allow the solvent to drain until it is just level with the sand. Never let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully pipette this solution directly onto the center of the sand layer, taking care not to disturb the silica bed.
-
Open the stopcock and allow the sample solution to enter the silica bed.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample enters the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient, gradually and systematically increase the polarity of the mobile phase as the elution progresses.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single, clean spot corresponding to the pure this compound.
-
Remove the solvent from the combined fractions under reduced pressure (rotary evaporation), avoiding high temperatures.
-
Visualization
Caption: Troubleshooting workflow for aldehyde purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. Purification [chem.rochester.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting incomplete reductive amination with N-BOC-(methylamino)acetaldehyde
This guide provides troubleshooting assistance for researchers encountering challenges with reductive amination reactions, specifically involving N-BOC-(methylamino)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction with this compound is giving a low yield. What are the primary causes?
Low yields in reductive amination can stem from several factors. The most common issues include incomplete formation of the intermediate iminium ion, premature reduction of the starting aldehyde to an alcohol, or decomposition of the starting materials or product.[1] The equilibrium between the carbonyl compound and the amine can be unfavorable, and any water present can hydrolyze the imine intermediate.[2] Additionally, the choice of reducing agent and the reaction conditions are critical for success.[1]
Q2: I suspect my BOC protecting group is being cleaved during the reaction. How can I avoid this?
The tert-butyloxycarbonyl (BOC) group is known to be sensitive to acidic conditions.[3] While imine formation is often catalyzed by mild acid, using strong acids or harsh acidic conditions can lead to premature deprotection of your this compound or the final product.[4] To avoid this, maintain a mildly acidic to neutral pH, typically in the range of 6-7.[5] Using a stoichiometric amount of a weak acid like acetic acid is often sufficient to catalyze the reaction without causing significant BOC cleavage.[5]
Q3: I'm observing the formation of N-(methylamino)ethanol as a byproduct. How can I prevent the reduction of my starting aldehyde?
The formation of an alcohol from your starting aldehyde is a common side reaction, particularly when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).[1][6] To minimize this, you should:
-
Use a milder, selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most reductive aminations.[2][5] It is highly selective for the reduction of the iminium ion intermediate over the starting aldehyde.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[5][8]
-
Employ a stepwise procedure: Allow the imine to form completely before adding the reducing agent.[7][9] You can monitor the disappearance of the aldehyde starting material by TLC or LC-MS to determine the optimal time for adding the reductant.[1]
Q4: The reaction has stalled, with starting materials remaining even after an extended time. How can I drive it to completion?
A stalled reaction can be caused by steric hindrance, low reactivity of the amine or aldehyde, or suboptimal reaction conditions.[1] Consider the following adjustments:
-
Increase the Temperature: While many reductive aminations proceed at room temperature, gently heating the reaction can help overcome the activation energy barrier for sterically hindered substrates.[1][10] A temperature range of 70-75°C may be optimal for some systems.[10]
-
Add a Dehydrating Agent: The formation of the imine intermediate produces water, which can shift the equilibrium back towards the starting materials.[2] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can remove this water and drive the reaction forward.[1]
-
Use a Lewis Acid: For less reactive substrates, the addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can help activate the aldehyde and improve yields.[9]
Q5: What are the recommended workup and purification strategies for my N-BOC protected product?
A standard workup involves quenching the reaction with an aqueous solution, such as saturated sodium bicarbonate, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane.[8]
For purification:
-
Flash Column Chromatography: This is the most common method for purifying BOC-protected amines, which are typically less polar and behave well on silica gel.
-
Acid-Base Extraction: If the polarity of your product is too similar to that of the starting materials or byproducts, an acid-base extraction can be effective.[7] However, be cautious as the acidic wash could potentially cleave the BOC group. Use a dilute acid and minimize contact time.
-
Resin Capture: In cases of accidental deprotection, a strongly acidic ion-exchange resin can be used to "capture" the free amine, allowing impurities to be washed away. The purified amine can then be released from the resin.[11]
Data and Parameters
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity | Optimal pH | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High (reduces iminium > aldehyde)[5] | Mildly Acidic[5] | DCE, THF, DCM[9] | Reagent of choice; moisture-sensitive; not compatible with methanol.[9] |
| Sodium Cyanoborohydride | NaBH₃CN | High (reduces iminium > aldehyde)[6] | 4-5[5][6] | Methanol[9] | Highly effective but very toxic; generates HCN gas in strong acid.[5] |
| Sodium Borohydride | NaBH₄ | Low (can reduce aldehydes/ketones)[9] | N/A | Methanol, Ethanol[9] | Stronger reductant; should be added only after imine formation is complete.[9] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd/C, PtO₂) | High | N/A | Methanol, Ethanol | Green chemistry approach; may reduce other functional groups (e.g., alkenes, nitro groups).[2] |
Visualized Workflows and Pathways
Caption: General reaction pathway for reductive amination and a common side reaction.
Caption: A logical workflow for troubleshooting incomplete reductive amination.
Key Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This procedure is the recommended starting point for most substrates due to its high selectivity and operational simplicity.[8]
-
Materials:
-
Procedure:
-
To a flask containing a solution of the primary amine in the chosen solvent (DCE or THF), add the this compound.
-
If the amine is used as a salt (e.g., HCl salt), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Add acetic acid if desired to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB portion-wise to the reaction mixture. Note: The reaction may be exothermic.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[8]
-
Protocol 2: Stepwise Procedure with Pre-formation of Imine
This protocol is useful when the one-pot method results in significant reduction of the starting aldehyde.[7]
-
Step A: Imine Formation
-
Dissolve the this compound (1.0 equiv) and the primary amine (1.0 equiv) in methanol or toluene (10 mL per mmol of aldehyde).
-
Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium.[1]
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or NMR.
-
Filter off the dehydrating agent. The resulting solution containing the crude imine can be used directly in the next step.
-
-
Step B: Reduction of the Imine
-
Cool the imine solution from Step A in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.[7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product for purification.
-
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot the starting aldehyde, the starting amine, and a co-spot of both.
-
After the reaction has proceeded for 30-60 minutes, carefully take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Develop the plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate or ninhydrin for the free amine).
-
Successful imine formation is indicated by the consumption of the limiting starting material and the appearance of a new spot for the imine/product. The final product should have a different Rf value from the imine intermediate.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
Technical Support Center: Boc Deprotection in the Presence of Aldehydes
Welcome to the technical support center for navigating the challenges of N-Boc deprotection in molecules containing a sensitive aldehyde functionality. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this delicate transformation.
Troubleshooting Guide
This section addresses specific problems that may arise during the deprotection of a Boc-protected amine when an aldehyde is present in the substrate.
Issue 1: Low or No Yield of the Desired Product with a Complex Mixture of Byproducts.
Question: I performed a standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but my aldehyde-containing substrate decomposed. What happened and how can I fix it?
Answer: Strong acids like TFA can be detrimental to molecules with sensitive functional groups like aldehydes.[1] The aldehyde may have polymerized, been involved in side reactions with the newly formed amine, or undergone other acid-catalyzed degradation pathways. The tert-butyl cation generated during the deprotection can also lead to unwanted alkylation byproducts.[2]
Recommended Solutions:
-
Switch to Milder Acids: Use less aggressive protic acids like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid.[1][3]
-
Employ Lewis Acids: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under milder, neutral conditions.[1]
-
Thermal Deprotection: For certain substrates, heating in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid, preserving the aldehyde.[1]
Issue 2: The Deprotection Reaction is Very Slow or Stalls.
Question: I'm using mild acidic conditions to protect my aldehyde, but the Boc group is not being removed completely, even after a long reaction time. What should I do?
Answer: Incomplete or slow deprotection can be caused by several factors. The milder conditions you are using may be insufficient, the reaction temperature might be too low, or there could be significant steric hindrance around the Boc-protected amine.[1][4]
Recommended Solutions:
-
Optimize Temperature: If using low temperatures (e.g., 0 °C) to protect the aldehyde, consider gradually warming the reaction to room temperature while carefully monitoring for any degradation by TLC or LC-MS.[1][5]
-
Increase Reagent Concentration: For Lewis acid-mediated methods like ZnBr₂, you may need to increase the number of equivalents of the reagent.
-
Change Solvent: Ensure the substrate is fully soluble. In some cases, using anhydrous solvents can improve the efficacy of the deprotection.[5]
Issue 3: The Aldehyde is Reacting with the Deprotected Amine.
Question: I successfully removed the Boc group, but I am now seeing byproducts that suggest the newly formed amine is reacting with the aldehyde (e.g., imine formation or cyclization). How can I prevent this?
Answer: This is a common issue when an intramolecular reaction is possible. The deprotected amine is nucleophilic and can attack the electrophilic aldehyde.
Recommended Solutions:
-
Protonation of the Amine: Performing the deprotection with an acid like HCl in dioxane often causes the product to precipitate as the ammonium hydrochloride salt.[1] This protonated form is no longer nucleophilic, preventing reactions with the aldehyde. The free amine can be liberated in a subsequent basic workup step after the acidic reagent has been removed.
-
One-Pot Reductive Amination: If the goal is to form a cyclic amine, you can embrace this reactivity. After deprotection, introduce a reducing agent (e.g., sodium triacetoxyborohydride) directly to the reaction mixture to reductively aminate the aldehyde with the newly formed amine in a one-pot procedure.
Frequently Asked Questions (FAQs)
Q1: What are the best "aldehyde-safe" conditions for Boc deprotection?
A1: There is no single "best" method, as it depends on the overall structure of your molecule. However, milder Lewis acid conditions are often a good starting point. Methods using ZnBr₂ in DCM or SnCl₄ in organic solvents are known to be very mild and effective.[6] Another excellent option is using oxalyl chloride in methanol, which proceeds under neutral conditions at room temperature.[3][7][8]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method.[1] The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly effective, as it produces a colored spot for primary and secondary amines, making it easy to visualize the product's appearance.[4] LC-MS can also be used for more quantitative monitoring.[4]
Q3: Can I use thermal conditions to deprotect a Boc group in the presence of an aldehyde?
A3: Yes, thermal deprotection can be a very clean method that avoids acidic reagents entirely.[1] This involves heating the substrate in a solvent like water, methanol, or trifluoroethanol.[1][9] However, the stability of your specific aldehyde at elevated temperatures (e.g., 90-150°C) must be considered.[10][11]
Q4: What are common scavengers and should I use them?
A4: Scavengers are used to "trap" the tert-butyl cation that is generated during acidic Boc deprotection, preventing it from causing side reactions like alkylating sensitive residues.[2] While crucial in peptide synthesis, they are less commonly required for small molecules unless other sensitive groups (like thiols or electron-rich aromatics) are present.[2] For aldehyde-containing substrates, the primary focus should be on using milder conditions that are inherently less likely to cause side reactions, rather than relying on scavengers.
Comparative Data of Deprotection Methods
The following table summarizes various conditions for Boc deprotection, highlighting those compatible with sensitive substrates.
| Reagent System | Solvent | Temp (°C) | Typical Time | Notes |
| 20-50% TFA | DCM | 0 to RT | 30 min - 4 h | Harsh. High risk of aldehyde degradation.[12][13] |
| 4M HCl | 1,4-Dioxane | RT | 1 - 4 h | Moderate. Product precipitates as HCl salt, preventing side reactions.[12] |
| Zinc Bromide (ZnBr₂) | DCM | RT | 1 - 8 h | Mild. Good for substrates sensitive to protic acids.[1][14] |
| Oxalyl Chloride | Methanol | RT | 1 - 4 h | Very Mild. Neutral conditions, high functional group tolerance.[3][8] |
| p-TSA | Acetonitrile/Methanol | RT | Variable | Mild. A less aggressive protic acid alternative to TFA.[12] |
| Heat (Thermal) | Water / Dioxane | 90 - 150 °C | 15 min - 2 h | Neutral. No acid required; substrate must be thermally stable.[10][11] |
Key Experimental Protocols
Protocol 1: Mild Deprotection using Zinc Bromide (ZnBr₂)
This method is suitable for substrates containing acid-sensitive functionalities like aldehydes.
-
Preparation: Ensure all glassware is dry.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂) (2-4 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-8 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Protocol 2: Deprotection using HCl in Dioxane
This protocol is effective and results in the amine hydrochloride salt, which prevents intramolecular side reactions.
-
Reaction Setup: Dissolve or suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.[12] The product hydrochloride salt may precipitate from the solution.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether and dried.
-
Neutralization (Optional): If the free amine is required, the hydrochloride salt can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[4]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [hi.bzchemicals.com]
- 14. jk-sci.com [jk-sci.com]
Preventing decomposition of N-BOC-(methylamino)acetaldehyde during workup
Welcome to the technical support center for N-BOC-(methylamino)acetaldehyde. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this valuable aldehyde during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound is a protected aldehyde building block used in organic synthesis. It features a reactive aldehyde group for further chemical modifications and a tert-butoxycarbonyl (BOC) protecting group on the secondary amine. This protection provides stability during synthetic steps, making it a key reagent in the preparation of complex molecules like benzo[d]imidazole inhibitors for arginine methyltransferases, which are important targets in drug discovery.[1][2]
Q2: What are the primary causes of decomposition during workup?
The primary causes of decomposition for this compound are related to its structural sensitivity:
-
Aldehyde Instability: Aldehydes are prone to oxidation to carboxylic acids, self-condensation (aldol reaction), and polymerization, especially under basic conditions or upon heating.[3]
-
BOC Group Lability: The BOC protecting group is sensitive to acidic conditions and can be cleaved, exposing the reactive secondary amine.[4][5] This cleavage is often accelerated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
-
Silica Gel Acidity: Standard silica gel used in column chromatography can be sufficiently acidic to cause partial or complete removal of the BOC group, leading to impurities and yield loss.[6]
Q3: Is this compound sensitive to air or temperature?
Yes, the compound is listed as air-sensitive and should be stored under an inert atmosphere in a freezer at temperatures below -20°C.[7] Aldehydes, in general, are susceptible to autoxidation in the presence of air.[3] Thermal stress, such as heating during solvent evaporation, can also promote decomposition and should be minimized.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Aqueous Workup | 1. BOC Group Cleavage: The aqueous wash solution was too acidic (pH < 4), causing the loss of the BOC protecting group.[8][9] 2. Aldehyde Decomposition: The aqueous wash solution was too basic, catalyzing aldol condensation or other decomposition pathways.[10] 3. Emulsion Formation: Formation of a stable emulsion during liquid-liquid extraction is trapping the product. | 1. Control pH: Use a buffered wash solution (e.g., saturated sodium bicarbonate, pH ~8) or a very dilute, weak acid if necessary. Perform washes at low temperatures (0-5°C) and work quickly.[1] 2. Avoid Strong Bases: Do not use strong bases like NaOH for washing. Saturated sodium bicarbonate is generally sufficient to neutralize residual acid. 3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
| Product Decomposition on Silica Gel Column | 1. Silica Acidity: The inherent acidity of silica gel is cleaving the BOC group.[6] 2. Acetal Formation: If using an alcohol in the eluent (e.g., methanol, ethanol), it can react with the aldehyde on the acidic silica surface to form an acetal or hemiacetal.[6] 3. Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of decomposition. | 1. Deactivate Silica: Prepare a slurry of silica gel with a solvent system containing a small amount of a weak base, such as 0.5-1% triethylamine, before packing the column.[6] Alternatively, use a different stationary phase like neutral alumina. 2. Avoid Alcoholic Solvents: Use a non-alcoholic eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane. 3. Use Flash Chromatography: Perform flash chromatography to minimize the residence time of the compound on the column. |
| Multiple Unidentified Spots on TLC After Workup | 1. Partial Deprotection: Incomplete cleavage of the BOC group during workup or chromatography. 2. Oxidation: The aldehyde has been partially oxidized to the corresponding carboxylic acid. 3. Condensation/Polymerization: Aldol or other self-condensation reactions have occurred.[3] | 1. Ensure Neutrality: Before concentrating the organic extracts, ensure they are thoroughly washed with a neutral or slightly basic solution (e.g., saturated NaHCO₃) and then brine to remove any residual acid or base. 2. Handle Under Inert Gas: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Keep Cold and Dilute: Keep the material cold at all stages and avoid concentrating to a thick oil or solid until immediately before the next step. |
Recommended Experimental Protocol
This protocol is designed to minimize decomposition during the workup of a reaction mixture containing this compound, such as after a Dess-Martin periodinane oxidation.
Protocol: Stability-Focused Workup and Purification
-
Reaction Quenching (at 0°C):
-
Once the reaction is complete (monitored by TLC), cool the reaction vessel to 0°C in an ice bath.
-
Slowly add a freshly prepared, cold solution of saturated aqueous sodium bicarbonate (NaHCO₃) followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the oxidant.[1]
-
Stir the biphasic mixture vigorously for 30 minutes while allowing it to warm to room temperature.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer two or three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1x Saturated aqueous NaHCO₃ solution.
-
1x Brine (saturated aqueous NaCl).
-
-
Perform all washes at a reduced temperature if the compound proves to be particularly unstable.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and transfer to a round-bottom flask.[1]
-
Concentrate the solvent in vacuo using a rotary evaporator with the water bath temperature kept below 30°C to avoid thermal decomposition. Do not evaporate to complete dryness if the product is to be stored.
-
-
Purification (If Necessary):
-
If column chromatography is required, use silica gel that has been deactivated with triethylamine (prepare a slurry of silica in the starting eluent containing ~1% Et₃N).
-
Use a non-protic solvent system (e.g., Hexane/Ethyl Acetate).
-
Run the column as quickly as possible (flash chromatography) to minimize contact time.
-
Immediately after chromatography, evaporate the solvent from the product-containing fractions at low temperature.
-
Visualization of the Workup Workflow
The following diagram illustrates the recommended workflow to ensure the stability of this compound during workup.
Caption: Recommended experimental workflow for minimizing decomposition.
References
- 1. This compound | 123387-72-4 [chemicalbook.com]
- 2. This compound Research Chemical [benchchem.com]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. reddit.com [reddit.com]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-BOC-(methylamino)acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-BOC-(methylamino)acetaldehyde. The following information is designed to address specific issues encountered during experimental procedures and to offer guidance on optimizing reaction conditions for this valuable synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently reported method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, N-BOC-N-methylaminoethanol. The Dess-Martin periodinane (DMP) oxidation is a widely used protocol for this transformation due to its mild reaction conditions and high efficiency.[1][2]
Q2: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by insufficient oxidant, suboptimal reaction temperature, or inadequate reaction time. Another significant factor is product degradation during workup or purification, as the aldehyde is known to be sensitive. Over-oxidation of the aldehyde to the corresponding carboxylic acid can also reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A3: Common impurities include unreacted starting material (N-BOC-N-methylaminoethanol), the over-oxidized carboxylic acid byproduct, and residual byproducts from the oxidizing agent. For instance, in a Dess-Martin oxidation, iodine-containing byproducts are common. During purification on silica gel, impurities such as acetals or hemiacetals can form if an alcohol is used as a solvent in the eluent.
Q4: How should I purify the crude this compound?
A4: Flash column chromatography using silica gel is a common purification method. It is advisable to use a non-alcoholic solvent system, such as a gradient of ethyl acetate in hexanes, to prevent the formation of acetal or hemiacetal byproducts. To mitigate issues with the acidic nature of silica gel, which can cause product degradation, a small amount of a tertiary amine like triethylamine (0.1-1%) can be added to the eluent.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is reported to be air-sensitive and should be stored under an inert atmosphere.[3] For long-term stability, it is recommended to store the compound in a freezer at temperatures under -20°C.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows predominantly starting material. | 1. Insufficient Oxidant: The molar ratio of the oxidizing agent to the alcohol was too low. 2. Low Reaction Temperature: The reaction was conducted at a temperature too low for the oxidation to proceed efficiently. 3. Short Reaction Time: The reaction was not allowed to stir for a sufficient duration. | 1. Increase the equivalents of the oxidizing agent (e.g., use 1.1-1.5 equivalents of Dess-Martin periodinane). 2. Allow the reaction to warm to room temperature, as is common for DMP oxidations. For Swern or Parikh-Doering oxidations, ensure the correct low-temperature conditions are maintained. 3. Extend the reaction time and monitor progress by TLC until the starting material is consumed. |
| TLC shows a new, more polar spot, but little desired product. | Over-oxidation: The aldehyde product has been further oxidized to the carboxylic acid. | 1. Avoid excessive amounts of the oxidizing agent. 2. Ensure the reaction is quenched promptly once the starting material is consumed. 3. Use a milder oxidizing agent if over-oxidation is a persistent issue. |
| Complex mixture of spots on TLC. | Decomposition: The product may be degrading during the reaction or workup. | 1. For acid-sensitive aldehydes, ensure the workup is performed under neutral or slightly basic conditions. A bicarbonate wash is often recommended. 2. Minimize the time the crude product is exposed to air and moisture. |
Issue 2: Difficulties in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product streaks or does not elute properly from the silica gel column. | Interaction with Silica Gel: The basic nitrogen atom in the molecule can interact with the acidic silanol groups on the silica gel. | 1. Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel. 2. Consider using neutral alumina as the stationary phase. |
| Product appears to decompose on the column. | Acid-catalyzed Decomposition: The inherent acidity of silica gel can lead to the degradation of sensitive aldehydes. | 1. Neutralize the silica gel with triethylamine as described above. 2. Work quickly to minimize the time the product is on the column. |
| New, less polar spots appear after column chromatography. | Acetal/Hemiacetal Formation: The aldehyde is reacting with alcohol present in the eluent (e.g., methanol or ethanol). | 1. Use a non-alcoholic eluent system, such as ethyl acetate/hexanes. 2. If an alcohol is necessary for solubility or elution, use it in the lowest possible concentration and consider the potential for this side reaction. |
| White precipitate from DMP oxidation clogs the filter or column. | Insoluble Iodine Byproducts: The reduced form of Dess-Martin periodinane is insoluble in many organic solvents. | 1. During the workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate and stir vigorously until the solids dissolve. 2. Dilute the reaction mixture with a suitable solvent before filtration to prevent clogging. |
Quantitative Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of this compound
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | Quantitative[1] | Mild conditions; byproduct removal can be challenging. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to RT | 1 - 2 | High (Specific yield for this substrate not found, but generally high) | Requires cryogenic temperatures; produces malodorous dimethyl sulfide. |
| Parikh-Doering Oxidation | SO₃•Pyridine, DMSO, Triethylamine | Dichloromethane (DCM)/DMSO | 0 to RT | 1 - 3 | High (A generic example reports 84%[4]) | Milder than Swern; avoids cryogenic conditions. |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of N-BOC-N-methylaminoethanol
Materials:
-
N-BOC-N-methylaminoethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve N-BOC-N-methylaminoethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C using an ice bath.
-
Add Dess-Martin periodinane (1.1-1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid byproducts dissolve.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Protocol 2: Swern Oxidation of N-BOC-N-methylaminoethanol
Materials:
-
N-BOC-N-methylaminoethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of N-BOC-N-methylaminoethanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise, again maintaining the temperature below -60°C.
-
After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Parikh-Doering Oxidation of N-BOC-N-methylaminoethanol
Materials:
-
N-BOC-N-methylaminoethanol
-
Sulfur trioxide pyridine complex (SO₃•Py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve N-BOC-N-methylaminoethanol (1.0 eq) and a suitable amine base such as TEA or DIPEA (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.
-
Cool the solution to 0°C.
-
Add the SO₃•Pyridine complex (1.5-2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Dess-Martin oxidation of N-BOC-N-methylaminoethanol.
References
Managing air and moisture sensitivity of N-BOC-(methylamino)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-BOC-(methylamino)acetaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a colorless to light yellow liquid.[1][2] It is an organic building block commonly used in the synthesis of various compounds, including inhibitors of co-activator associated arginine methyltransferase and dihydroisoquinolinone derivatives.[1][3][4] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 123387-72-4 | [1][4] |
| Molecular Formula | C8H15NO3 | [1][5] |
| Molecular Weight | 173.21 g/mol | [1][6] |
| Boiling Point | 218.2±19.0 °C (Predicted) | [1][2] |
| Density | 1.026 g/mL | [1][2] |
| Refractive Index | 1.44 | [1][2] |
| Water Solubility | Slightly miscible | [1][3] |
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to its sensitivity to air and moisture, this compound requires specific storage and handling procedures to maintain its purity and stability.[3][6]
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C.[1][7] | To minimize thermal degradation.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6][7] | To prevent oxidation of the aldehyde group by air.[6] |
| Light | Store in a dark place. | To prevent light-induced degradation.[6] |
| Handling | Handle under an inert atmosphere and use dry solvents and glassware. | To prevent exposure to air and moisture which can cause degradation. |
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[3] The aldehyde functional group is susceptible to oxidation to a carboxylic acid.[6] Additionally, the N-BOC protecting group is sensitive to strong acids and can be cleaved under acidic conditions.[8][9]
Troubleshooting Guide
Q4: My this compound appears discolored (yellow to brown). Is it still usable?
A4: Discoloration often indicates degradation. The aldehyde functional group is prone to oxidation and polymerization, which can result in colored impurities.[6] It is recommended to assess the purity of the compound before use.
Recommended Action:
-
Purity Check: Analyze the material by techniques such as NMR, GC-MS, or LC-MS to determine the level of impurities.
-
Purification: If the purity is compromised, purification by silica gel column chromatography may be necessary.
Q5: My reaction with this compound is giving low yields. What could be the cause?
A5: Low yields can stem from several factors related to the stability and handling of the reagent.
-
Reagent Degradation: The aldehyde may have degraded due to improper storage or handling. The presence of the corresponding carboxylic acid (from oxidation) or other byproducts can interfere with the desired reaction.
-
Reaction Conditions: Ensure that the reaction is performed under anhydrous conditions, as the presence of water can lead to unwanted side reactions.
-
Acidic Conditions: If your reaction conditions are acidic, you may be inadvertently cleaving the BOC protecting group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Q6: I suspect my this compound has been exposed to air. What are the likely degradation products?
A6: The primary degradation product upon exposure to air is the corresponding carboxylic acid, N-BOC-(methylamino)acetic acid, due to the oxidation of the aldehyde group.[6] Aldol condensation products or other polymers may also form, especially if the compound is not stored at a low temperature.
Degradation Pathway:
Caption: Primary degradation pathway due to air exposure.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a general method for the purification of this compound that may have degraded.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc) and Hexane (or petroleum ether)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10:1 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 5:1 Hexane:EtOAc) to elute the compound.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Synthesis of this compound
This protocol is based on the Dess-Martin periodinane oxidation of the corresponding alcohol.[1]
Materials:
-
N-BOC-N-methylaminoethanol
-
Dess-Martin periodinane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N-BOC-N-methylaminoethanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add Dess-Martin periodinane (1.04 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and sodium thiosulfate solution. Stir for 30 minutes.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 123387-72-4 [chemicalbook.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fishersci.es [fishersci.es]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS: 123387-72-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound Research Chemical [benchchem.com]
- 7. 89711-08-0|N-Boc-2-aminoacetaldehyde|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to handle slow or incomplete N-Boc deprotection reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic work.
Troubleshooting Guide
This section addresses specific issues you may encounter during N-Boc deprotection in a question-and-answer format, offering potential causes and solutions.
Issue 1: Slow or Incomplete Deprotection
Question: My N-Boc deprotection reaction with trifluoroacetic acid (TFA) in dichloromethane (DCM) is sluggish or fails to reach completion, even with extended reaction times. What are the possible reasons and how can I fix this?
Answer: Several factors can lead to slow or incomplete N-Boc deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of TFA might be too low to efficiently cleave the Boc group. The rate of cleavage often has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1]
-
Low Reaction Temperature: Running the reaction at low temperatures, such as 0 °C, will decrease the reaction rate.[2]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can make the group less accessible to the acid, requiring more forceful conditions for removal.[1][3][4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains.[1] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM.[1]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can incrementally increase the TFA concentration in DCM (e.g., from 20% to 50%).[2][5] If the reaction is being performed at a low temperature, allowing it to warm to room temperature can help.[2] For particularly stubborn substrates, using neat TFA for a short period may be effective, provided your compound is stable under these conditions.[2][6]
-
Use a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is a more potent alternative to the TFA/DCM system.[2][4][7]
-
Optimize for Steric Hindrance: For sterically hindered substrates, a combination of a stronger acid, longer reaction time, and gentle warming might be necessary.[4] It is crucial to use an effective scavenger cocktail under these more aggressive conditions to prevent side reactions.[4][7]
Issue 2: Formation of Side Products (tert-Butylation)
Question: After deprotection, I'm observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing residues. How can I prevent this?
Answer: The formation of tert-butylated side products is a common issue caused by the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[3][4][7] This electrophilic cation can attack nucleophilic sites on your molecule.[4][8]
Susceptible Residues:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[3][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3][4]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[3][4]
Recommended Solution: Use of Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation at a faster rate than the sensitive residues of your substrate, thus preventing side reactions.[3][4] The choice of scavenger depends on the specific nucleophilic groups present in your molecule.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is generally more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot.[2] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material's mass and the appearance of the product's mass.[9][10]
Q2: My compound contains other acid-sensitive functional groups. What are some milder alternatives to TFA for Boc deprotection?
A2: For substrates with acid-labile functionalities, several milder deprotection methods can be employed:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group, often under non-protic and milder conditions.[2]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[2][11]
-
Other Non-Acidic Methods: For highly sensitive molecules, methods like using oxalyl chloride in methanol have been reported to be effective and tolerate acid-labile esters.[2][12][13] Catalyst-free deprotection in hot water is also a green alternative.[2][14][15][16]
Q3: What is a typical work-up procedure for a TFA-mediated Boc deprotection?
A3: After confirming the reaction is complete via TLC or LC-MS, the solvent and excess TFA are typically removed under reduced pressure.[2][17] To ensure all residual TFA is removed, the crude residue can be co-evaporated with a solvent like toluene.[5][18] The resulting amine TFA salt can often be used directly in the next step.[1][17] To obtain the free amine, the residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of a weak base like sodium bicarbonate to neutralize the acid.[1][2][17] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated in vacuo.[1][2]
Data Presentation
Comparison of Common N-Boc Deprotection Conditions
| Reagent System | Solvent | Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[2][6] | 0 °C to Room Temp[18] | 30 min - 4 h[18] | Most common method; scavengers are highly recommended.[18] |
| Trifluoroacetic Acid (TFA) | Neat | 100%[6] | Room Temp | 5 - 15 min[6] | Very rapid, but may increase the risk of side products.[6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[1][2][19] | Room Temp | 1 - 4 h[2][18] | Product often precipitates as the HCl salt; a good alternative to TFA.[2][18] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | ~4 equivalents | Room Temp | 24 h | A mild Lewis acid condition. |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable | Can be used under milder conditions.[18] |
| Thermal (Catalyst-Free) | Water | N/A | Reflux | 1 - 6 h[15] | An environmentally friendly "green" method.[14][15][16] |
| Oxalyl Chloride | Methanol | 3 equivalents[12][13] | Room Temp | 1 - 4 h[13] | A very mild method tolerant of acid-labile esters.[13][18] |
Common Scavengers for Boc Deprotection
| Scavenger | Concentration (% v/v) | Protects Against Side Reactions With |
| Triisopropylsilane (TIS) | 2.5 - 5%[5][6] | General carbocation scavenger, particularly for Tryptophan.[5] |
| Water | 2.5 - 5%[4][6] | General carbocation scavenger.[18] |
| Thioanisole | 5%[5] | Methionine and Tryptophan.[18] |
| 1,2-Ethanedithiol (EDT) | 2.5%[5] | Cysteine.[5] |
| Phenol | 5%[5] | General carbocation scavenger.[5] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.[2]
-
If necessary, add the appropriate scavenger (e.g., 2.5-5% v/v triisopropylsilane).[5]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2][5]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[5][9]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[2][9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[2][9]
-
For work-up to the free amine, dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][2]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve or suspend the N-Boc protected amine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.[1][2]
-
Stir the mixture at room temperature for 1 to 4 hours.[2]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether, or the solvent can be removed under vacuum.[1][2][17]
Protocol 3: Lewis Acid-Mediated Deprotection using ZnBr₂
-
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (10 mL per 0.76 mmol).[2]
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[2]
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and proceed with an aqueous work-up to remove the zinc salts.
Mandatory Visualization
Caption: Troubleshooting workflow for slow or incomplete N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mcours.net [mcours.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of N-BOC-(methylamino)acetaldehyde and Its Ethyl Analog
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount for ensuring the integrity and success of a synthetic route. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the synthesis product, N-BOC-(methylamino)acetaldehyde, with a common alternative, N-BOC-(ethylamino)acetaldehyde. This comparison is supported by detailed experimental protocols for both synthesis and analysis, quantitative data, and visual workflows to aid in compound identification and purity assessment.
This compound is a key building block in the synthesis of various pharmaceuticals, notably in the preparation of benzo[d]imidazole inhibitors.[1] Its purity is critical, and GC-MS is a powerful analytical technique for its characterization. This guide will delve into the expected GC-MS data for this compound and compare it with its close structural analog, N-BOC-(ethylamino)acetaldehyde, which may be used in similar synthetic applications.
Data Presentation: A Comparative Overview of GC-MS Data
The following table summarizes the key GC-MS data for this compound and N-BOC-(ethylamino)acetaldehyde. This data is essential for identifying these compounds in a reaction mixture and assessing the purity of the synthesized product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (Relative) | Key GC-MS Fragment Ions (m/z) |
| This compound | C₈H₁₅NO₃ | 173.21 | Shorter | 174 (M+1, CI), 116, 100, 70, 57 |
| N-BOC-(ethylamino)acetaldehyde | C₉H₁₇NO₃ | 187.24 | Longer | 130, 114, 84, 57 |
Note: The retention times are relative and can vary based on the specific GC conditions. The fragmentation patterns are based on typical electron impact ionization.
Experimental Protocols
Detailed methodologies for the synthesis and subsequent GC-MS analysis of this compound and its ethyl analog are provided below.
Synthesis of this compound via Dess-Martin Oxidation
This protocol describes the oxidation of N-BOC-N-methylaminoethanol to the corresponding acetaldehyde using Dess-Martin periodinane.
Materials:
-
N-BOC-N-methylaminoethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N-BOC-N-methylaminoethanol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0°C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Synthesis of N-BOC-(ethylamino)acetaldehyde via Swern Oxidation
This protocol details the synthesis of N-BOC-(ethylamino)acetaldehyde by the oxidation of N-BOC-N-ethylaminoethanol using a Swern oxidation.
Materials:
-
N-BOC-N-ethylaminoethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78°C.
-
After stirring for 15 minutes, add a solution of N-BOC-N-ethylaminoethanol (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triethylamine (5.0 eq) to the flask, and continue stirring at -78°C for 15 minutes before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-BOC-(ethylamino)acetaldehyde.
GC-MS Analysis Protocol
The following are typical parameters for the GC-MS analysis of the synthesized products.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 40-400 amu
Mandatory Visualizations
To further clarify the experimental processes and the relationships between the analyzed compounds, the following diagrams are provided.
Caption: Experimental workflow from synthesis to GC-MS analysis.
Caption: Comparison of key GC-MS fragmentation pathways.
References
A Comparative Guide to Dess-Martin and Swern Oxidations for Aldehyde Synthesis
For researchers, scientists, and drug development professionals, the selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis. The choice of oxidant is paramount to ensure high yields, prevent over-oxidation to carboxylic acids, and maintain compatibility with other functional groups. This guide provides an objective comparison of two widely used methods: the Dess-Martin oxidation and the Swern oxidation, supported by experimental data and detailed protocols.
At a Glance: Dess-Martin vs. Swern Oxidation
| Feature | Dess-Martin Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Dimethyl sulfoxide (DMSO) activated by oxalyl chloride |
| Reaction Temperature | Typically room temperature (can be 0°C)[1][2][3] | Cryogenic temperatures (-78°C)[2][4][5] |
| Key Reagents | DMP, solvent (e.g., DCM) | DMSO, oxalyl chloride, triethylamine, solvent (e.g., DCM)[4][6] |
| Reaction Time | Generally rapid (0.5 - 4 hours)[3][7] | Typically longer, including activation and reaction steps (several hours)[8] |
| Workup | Often involves quenching with sodium thiosulfate and washing[2][9] | Aqueous workup to remove salts and byproducts[2] |
| Byproducts | Iodinane and acetic acid[1] | Dimethyl sulfide (malodorous), CO, CO₂, triethylammonium chloride[10][11] |
| Advantages | Mild, neutral pH, room temperature, high chemoselectivity, easy workup[1][12][13] | Mild, avoids heavy metals, high yields, inexpensive reagents[5][14][15] |
| Disadvantages | Expensive, potentially explosive, high molecular weight reagent[12][16] | Requires cryogenic temperatures, produces a foul odor, generates gas[4][5][17] |
Reaction Mechanisms
The mechanisms of both oxidations, while achieving the same transformation, proceed through distinct pathways.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. byjus.com [byjus.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. innospk.com [innospk.com]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. testbook.com [testbook.com]
- 16. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 17. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to N-Methyl Amine Synthesis: Reagents and Methodologies
The introduction of a methyl group to a nitrogen atom is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. The resulting N-methylated amines often exhibit enhanced biological activity, improved pharmacokinetic properties, and altered physical characteristics compared to their primary or secondary amine precursors. This guide provides a comparative overview of various reagents for N-methyl amine synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal method for their specific needs.
Comparison of N-Methylation Reagents
The choice of a methylating agent is critical and depends on factors such as substrate scope, functional group tolerance, desired selectivity (mono- vs. di-methylation), and reaction conditions. Below is a summary of common and alternative reagents for N-methyl amine synthesis, with their performance data collated from various studies.
| Reagent/System | Typical Substrates | Selectivity | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Formaldehyde / Formic Acid (Eschweiler-Clarke) | Primary & Secondary Amines | Exhaustive methylation to tertiary amines | >80 | 80-100 °C | High yields, avoids quaternary salts, broad scope.[1][2][3] | High temperatures, requires excess reagents. |
| Formaldehyde / NaBH₄ | Primary & Secondary Amines | Mono- or di-methylation depending on stoichiometry | 80-97 | Room temperature to 70 °C | Milder conditions than Eschweiler-Clarke.[4] | NaBH₄ can reduce other functional groups.[5] |
| Methanol / Ru or Ni Catalyst | Primary & Secondary Amines, Anilines | Mono-methylation | 75-97 | 140-180 °C, often requires a base | Methanol is an inexpensive and readily available C1 source.[6][7][8][9] | High temperatures and pressures may be required, catalyst cost. |
| CO₂ / Silane / Catalyst | Secondary Amines, Anilines | Mono-methylation | Moderate to good | Room temperature to 90 °C | Utilizes a renewable C1 source, mild conditions.[10][11][12][13][14] | Requires a catalyst and a stoichiometric reductant. |
| Paraformaldehyde / CuH Catalyst / Silane | Primary & Secondary Amines (Aromatic & Aliphatic) | Mono- or di-methylation | 67-99 | 80 °C | Mild conditions, broad substrate scope.[15][16][17][18][19] | Requires a catalyst and a stoichiometric reductant. |
| Formic Acid / Silane / Cu Catalyst | Primary & Secondary Amines, Imines | Mono-methylation | Good to excellent | 60-80 °C | Utilizes a renewable C1 source, air-tolerant.[20] | Requires a catalyst and a stoichiometric reductant. |
Experimental Protocols
Detailed methodologies for key N-methylation reactions are provided below. These protocols are based on published literature and should be adapted to specific substrates and laboratory conditions.
Eschweiler-Clarke Reaction
This protocol describes the methylation of a secondary amine to a tertiary amine.
-
Reagents:
-
Secondary amine (1.0 eq)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
-
Procedure:
-
To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[1]
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the reaction to room temperature and add water and 1M HCl.
-
Extract the aqueous phase with dichloromethane (DCM).
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tertiary amine.
-
Reductive Amination with Sodium Borohydride
This protocol outlines a general procedure for the reductive amination of aldehydes.
-
Reagents:
-
Amine (1.0 eq, 10 mmol)
-
Aldehyde (1.0 eq, 10 mmol)
-
Sodium borohydride (NaBH₄) (1.2 eq, 12 mmol)
-
Glycerol (3 mL)
-
-
Procedure:
-
Combine the amine (10 mmol), aldehyde (10 mmol), and sodium borohydride (12 mmol) in glycerol (3 mL) in a reaction vessel.[4]
-
Heat the reaction mixture at 70 °C. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water, dry over a suitable drying agent, and concentrate in vacuo.
-
Purify the product as necessary.
-
N-Methylation using Methanol with a Ruthenium Catalyst
This protocol describes the N-methylation of anilines using methanol as the methyl source.
-
Reagents:
-
Amine (1.0 eq, 1.0 mmol)
-
(DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %)
-
Cesium carbonate (Cs₂CO₃) (0.5 eq)
-
Anhydrous Methanol (1 mL)
-
-
Procedure:
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, charge the Ru catalyst (0.5 mol %), the amine (1.0 mmol), and the base.[6][7]
-
Add anhydrous methanol (1 mL).
-
Seal the tube and heat the mixture at 140 °C for 12 hours.
-
After cooling, concentrate the mixture in vacuo.
-
Purify the residue by chromatography on silica gel to obtain the N-methylated product.
-
N-Methylation using Paraformaldehyde and a Copper Hydride Catalyst
This protocol details the N-methylation of amines using a CuH catalyst.
-
Reagents:
-
Amine (0.5 mmol)
-
(CAAC)CuCl (2.5 mol %)
-
Polymethylhydrosiloxane (PMHS) (1.5 mmol)
-
Paraformaldehyde ((CH₂O)n) (1.5 mmol)
-
Dibutyl ether (nBu₂O) (2 mL)
-
-
Procedure:
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of key N-methylation reactions and a general experimental workflow.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Caption: General experimental workflow for reductive amination.
Caption: Simplified catalytic cycle for N-methylation.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of BPh3 -Catalyzed N-Methylation of Amines with CO2 and Phenylsilane: Cooperative Activation of Hydrosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collection - CuH-Catalyzed Selective NâMethylation of Amines Using Paraformaldehyde as a C1 Source - ACS Omega - Figshare [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2 [organic-chemistry.org]
A Comparative Guide to the Efficiency of Boc Deprotection Methods
For researchers, scientists, and professionals in drug development, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in multi-step organic synthesis, particularly in peptide and medicinal chemistry.[1] The selection of a deprotection method is crucial as it can significantly influence reaction efficiency, yield, purity of the final product, and the integrity of other functional groups within the molecule.[2] This guide provides an objective comparison of common Boc deprotection strategies, supported by experimental data, to aid in selecting the most suitable method for a given application.
The stability of the Boc group under a wide range of nucleophilic and basic conditions, combined with its susceptibility to cleavage under acidic conditions, makes it an ideal protecting group for amines.[3][4] The primary deprotection methods can be broadly categorized into acidic, thermal, and catalytic approaches, each with distinct advantages and limitations.
Mechanism of Boc Deprotection
The most common pathway for Boc group removal is an acid-catalyzed process. The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[5][6] This initial step weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1][2] The liberated amine is then typically protonated by the excess acid in the reaction mixture, yielding an amine salt as the final product.[3] A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic residues, which can be mitigated by using scavenger reagents.[3][7]
Comparison of Common Boc Deprotection Methods
The choice of a deprotection strategy involves a trade-off between reaction speed, efficiency, and the preservation of other acid-sensitive functional groups in the molecule.[1] The following table summarizes the performance of several common methods.
| Reagent/Method | Typical Conditions | Reaction Time | Typical Yield (%) | Purity | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 0.5 - 4 hours[8] | >95%[2] | High | Advantages: Fast, highly effective, and volatile, which simplifies product isolation.[2][8] Disadvantages: Corrosive and can cleave other acid-labile groups. The generated tert-butyl cation can cause side reactions with nucleophilic residues.[7][8] TFA is also associated with environmental persistence concerns. |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 0.5 - 2 hours[2][9] | >95%[2] | High | Advantages: Fast, efficient, and often yields a crystalline hydrochloride salt, which aids in purification.[1][2] Can be more selective than TFA in the presence of tert-butyl esters.[8] Disadvantages: Corrosive, and dioxane is a hazardous solvent.[2] |
| Thermal (Acid-Free) | Water, Methanol, or Trifluoroethanol (TFE) at elevated temperatures (100-240 °C)[8][9][10] | 15 minutes - several hours[9][10] | Variable (often >90%)[2][11] | High | Advantages: A "greener" alternative that avoids strong acids.[11] Can offer unique selectivity based on temperature control.[10][12] Disadvantages: Requires high temperatures that may not be suitable for all substrates and can cause thermal degradation.[8][11] May require pressurized reactors.[11] |
| Iron(III) Catalysis | Catalytic FeCl₃ in DCM | ~24 hours (at RT) | High | High | Advantages: Uses a sustainable, inexpensive metal catalyst. Offers selective cleavage of N-Boc in the presence of N-Cbz groups. The process is often clean, potentially avoiding a separate purification step.[13] Disadvantages: Reaction times can be longer compared to strong acid methods.[13] |
| Oxalyl Chloride/Methanol | (COCl)₂ in Methanol | 1 - 4 hours | >70-90% | High | Advantages: Mild conditions (room temperature) and effective for a diverse range of substrates, including those with sensitive functional groups where traditional acid methods fail.[14][15] Disadvantages: Potential formation of carbon monoxide as a side-product may limit large-scale applications.[14] |
Experimental Protocols
Below are detailed methodologies for three common Boc deprotection procedures.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and robust method for Boc removal, particularly in solid-phase peptide synthesis.[16]
-
Dissolution : Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. For substrates sensitive to strong acid, a lower concentration (e.g., 25% TFA) can be used.[2]
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours.[17]
-
Work-up : Upon completion, remove the solvent and excess TFA in vacuo.
-
Isolation : The resulting amine trifluoroacetate salt can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration and dried under vacuum.[16]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is highly efficient and provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and storage.[1]
-
Setup : To a round-bottom flask containing the Boc-protected compound, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents per equivalent of the substrate).[9]
-
Reaction : Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution during the reaction. The reaction is typically monitored by TLC and is often complete within 1 to 2 hours.[1]
-
Work-up : Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Isolation : Add anhydrous diethyl ether to the residue to fully precipitate the hydrochloride salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Protocol 3: Thermal Boc Deprotection in Water (Acid-Free)
This "green" method is suitable for substrates that can tolerate heat and where the use of strong acid is undesirable.[11][18]
-
Setup : Suspend the Boc-protected amine in distilled water in a round-bottom flask equipped with a reflux condenser.[9]
-
Heating : Heat the mixture to reflux (100 °C) with vigorous stirring.[9]
-
Monitoring : Monitor the reaction progress by TLC. For many substrates, the reaction is complete within 15-60 minutes.[9][18]
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Isolation : The free amine product can be isolated by extraction with an appropriate organic solvent, followed by drying and concentration of the organic phase. Further purification can be performed if necessary.
Visualizing the Workflow and Logic
Diagrams can help clarify experimental processes and the decision-making involved in method selection.
Caption: A typical experimental workflow for acidic Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. scribd.com [scribd.com]
Unmasking Impurities: A Comparative Guide to Byproducts in N-BOC-(methylamino)acetaldehyde Reactions
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for reproducible and reliable results. N-BOC-(methylamino)acetaldehyde, a valuable building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of potential byproducts and impurities that can arise during its synthesis and subsequent reactions, supported by established chemical principles and detailed experimental protocols.
The characterization of byproducts is critical as their presence can complicate reaction outcomes, affect product yields, and introduce challenges in purification. This guide focuses on impurities originating from the two primary synthetic routes to this compound—Dess-Martin and Swern oxidations—and byproducts formed during its use in common synthetic transformations.
Comparison of Potential Byproducts from Synthesis
The choice of synthetic method for this compound, also known as N-BOC-sarcosinal, directly influences the impurity profile of the final product. The two most common methods involve the oxidation of N-BOC-N-methylaminoethanol.
| Impurity/Byproduct | Dess-Martin Oxidation Route | Swern Oxidation Route | Method of Detection |
| Starting Material | |||
| N-BOC-N-methylaminoethanol | Possible due to incomplete reaction. | Possible due to incomplete reaction. | GC-MS, LC-MS, NMR |
| Over-oxidation Product | |||
| N-BOC-N-methylglycine | Less likely due to the mild nature of the reagent. | Possible, though aldehydes are generally stable under Swern conditions. | LC-MS, NMR |
| Reagent-Specific Byproducts | |||
| Acetic Acid | Present from the reagent; typically removed during workup.[1] | Not applicable. | NMR |
| Iodine-containing species | Reduced forms of the periodinane; removed by quenching and filtration. | Not applicable. | Visual (color), TLC |
| Methylthiomethyl (MTM) ether of N-BOC-N-methylaminoethanol | Not applicable. | A known side reaction if the temperature is not strictly controlled below -60°C.[2] | GC-MS, LC-MS, NMR |
| Degradation Product | |||
| N-BOC-N-methylglycine | Can form upon exposure to air due to the aldehyde's air-sensitive nature. | Can form upon exposure to air due to the aldehyde's air-sensitive nature. | LC-MS, NMR |
| Self-Condensation Product | |||
| Aldol self-condensation product | Can occur during workup or storage if pH conditions are not neutral. | Can occur during workup or storage if pH conditions are not neutral. | LC-MS, NMR |
Potential Byproducts in Subsequent Reactions
The inherent reactivity of this compound can lead to the formation of byproducts in subsequent synthetic steps, such as reductive aminations and Pictet-Spengler reactions.
| Reaction Type | Potential Byproduct(s) | Rationale | Method of Detection |
| Reductive Amination | Tertiary amine (from over-alkylation) | The secondary amine product can react with another molecule of the aldehyde. | LC-MS, NMR |
| Unreacted starting materials | Incomplete reaction due to inefficient imine formation or reduction.[3] | TLC, LC-MS | |
| Pictet-Spengler Reaction | N-deprotected cyclized product | The acidic conditions (e.g., TFA) required for the reaction can cleave the acid-labile BOC group. | LC-MS, NMR |
| Uncyclized imine intermediate | Incomplete ring closure. | LC-MS |
Experimental Protocols
Detailed methodologies are crucial for minimizing byproduct formation and for providing a baseline for impurity analysis.
Synthesis of this compound via Dess-Martin Oxidation
This procedure is adapted from established methods for the oxidation of N-BOC protected amino alcohols.[3]
-
Reaction Setup: A solution of 2-(N-Boc-methylamino)ethanol (1 equivalent) in dichloromethane is cooled to 0 °C in an ice bath.
-
Oxidation: Dess-Martin periodinane (1.1 equivalents) is added portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 30 minutes.
-
Extraction: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure to yield the crude this compound, which can be used directly or purified by column chromatography.
Synthesis of this compound via Swern Oxidation
This protocol is based on the general procedure for Swern oxidation.[2]
-
Activator Formation: A solution of oxalyl chloride (1.5 equivalents) in dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in dichloromethane is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 2-(N-Boc-methylamino)ethanol (1 equivalent) in dichloromethane is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 1-2 hours.
-
Quenching: Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Workup: Water is added to the reaction mixture, and the organic layer is separated.
-
Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure to afford the crude product.
Visualizing Byproduct Formation
The following diagrams illustrate the key reaction pathways and the formation of potential byproducts.
Caption: Synthetic pathways to this compound and sources of impurities.
Caption: Pathway to over-alkylation byproducts in reductive amination reactions.
References
A Comparative Guide to N-Boc and N-Fmoc Protection for Aminoaldehydes
For researchers, scientists, and professionals in drug development, the synthesis and manipulation of chiral aminoaldehydes are crucial steps in the creation of novel therapeutics, including protease inhibitors and peptide mimetics. The inherent instability and propensity for racemization of these compounds necessitate the use of N-terminal protecting groups. The two most ubiquitous choices, the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups, offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of these two cornerstone strategies for the protection of aminoaldehydes.
Core Principles: A Dichotomy in Lability
The fundamental difference between the N-Boc and N-Fmoc protecting groups lies in their lability under different chemical conditions, a concept known as orthogonality. The Boc group is labile in the presence of strong acids, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, typically with piperidine.[1][2][3] This key distinction dictates the entire synthetic strategy, including the choice of solvents, subsequent reaction conditions, and the stability of other functional groups present in the molecule.
Quantitative Data Presentation
The following tables summarize the key quantitative metrics for the synthesis and deprotection of N-Boc and N-Fmoc protected L-alaninals, a representative aminoaldehyde.
Table 1: Comparison of Yield and Purity in the Synthesis of N-Protected L-Alaninals
| Parameter | N-Boc-L-Alaninal | N-Fmoc-L-Alaninal | Notes |
| Starting Material | L-Alanine | L-Alanine | Both syntheses typically start from the corresponding amino acid. |
| Protection Yield | ~92% (for N-Boc-L-alaninol)[4] | 90-99% (for N-Fmoc-L-alanine)[5] | High yields are achievable for the initial protection and reduction steps. |
| Oxidation Yield | High | High | The Dess-Martin periodinane oxidation is generally high-yielding. |
| Overall Yield | Good to excellent | Good to excellent | The multi-step nature of the synthesis will impact the final overall yield. |
| Purity (Protected) | >98%[6] | ≥99.0% (for commercial Fmoc-Ala-OH) | High purity is crucial for subsequent steps and to avoid side-reactions. |
| Enantiomeric Excess | >98% (for N-Boc-L-alaninol) | Typically high; oxidation is stereoconservative. | The stereochemical integrity is generally well-preserved during the synthesis of the protected aldehyde. |
Table 2: Comparative Overview of Deprotection Conditions and Stability
| Parameter | N-Boc Protection | N-Fmoc Protection |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in organic solvents. | 20% Piperidine in Dimethylformamide (DMF). |
| Reaction Conditions | Acidic (pH < 1) | Basic (pH > 10) |
| Reaction Time | 30 minutes to a few hours | 5-30 minutes |
| Byproducts | Isobutylene and Carbon Dioxide | Dibenzofulvene-piperidine adduct |
| Stability to Purification | Generally stable to standard silica gel chromatography. | Can be sensitive to basic conditions; potential for racemization on silica gel. |
| Risk of Racemization | Lower during deprotection, but harsh acidic conditions can affect sensitive substrates. | Higher risk due to the basic conditions which can enolize the aldehyde. |
| Orthogonality | Compatible with base-labile protecting groups. | Compatible with acid-labile protecting groups. |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of N-Boc- and N-Fmoc-L-alaninal are provided below. These protocols are representative and may require optimization for other aminoaldehydes.
Protocol 1: Synthesis and Deprotection of N-Boc-L-Alaninal
Part A: Synthesis of N-Boc-L-Alaninol
-
Esterification of L-Alanine: L-alanine is first converted to its methyl ester using thionyl chloride in methanol.[4]
-
Boc Protection: The L-alanine methyl ester is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane to yield N-Boc-L-alanine methyl ester.[4]
-
Reduction to N-Boc-L-Alaninol: The N-Boc-L-alanine methyl ester is reduced to N-Boc-L-alaninol using a reducing agent such as sodium borohydride in the presence of calcium chloride in a methanol/tetrahydrofuran mixture. A yield of 95.8% has been reported for this step.[4]
Part B: Oxidation to N-Boc-L-Alaninal
-
Dissolve N-Boc-L-alaninol (1 equivalent) in dry dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alaninal.
Part C: Deprotection of N-Boc-L-Alaninal
-
Dissolve N-Boc-L-alaninal in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield the L-alaninal as its TFA salt.
Protocol 2: Synthesis and Deprotection of N-Fmoc-L-Alaninal
Part A: Synthesis of N-Fmoc-L-Alanine
-
Dissolve L-alanine in an aqueous solution of sodium carbonate.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane or acetone dropwise at 0 °C.[7][5]
-
Stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Work up the reaction by acidifying the aqueous layer and extracting the product with an organic solvent. Recrystallization can yield N-Fmoc-L-alanine with a purity of >99% and a yield of over 90%.[7]
Part B: Reduction to N-Fmoc-L-Alaninol
-
To a solution of N-Fmoc-L-alanine in dry tetrahydrofuran (THF) at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Stir the reaction at room temperature for several hours until completion.
-
Carefully quench the reaction with methanol, and then remove the solvents under reduced pressure.
-
Purify the crude product by chromatography to obtain N-Fmoc-L-alaninol.
Part C: Oxidation to N-Fmoc-L-Alaninal
-
Follow the same Dess-Martin periodinane oxidation procedure as described for N-Boc-L-alaninol.
Part D: Deprotection of N-Fmoc-L-Alaninal
-
Dissolve N-Fmoc-L-alaninal in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir the solution at room temperature for 10-30 minutes.
-
Remove the solvent under high vacuum to obtain the crude L-alaninal.
Visualizations
Caption: Structures of N-Boc- and N-Fmoc-protected L-alaninal.
Caption: Synthetic workflow for L-alaninal via N-Boc and N-Fmoc protection.
Caption: Deprotection mechanisms for N-Boc and N-Fmoc groups.
Conclusion
The choice between N-Boc and N-Fmoc protection for aminoaldehydes is highly dependent on the overall synthetic strategy and the specific properties of the target molecule.
N-Boc protection is a robust and well-established method. The acidic deprotection conditions are generally less likely to cause racemization at the α-carbon of the aminoaldehyde compared to the basic conditions used for Fmoc removal. However, the harshness of the acid can be detrimental to other acid-sensitive functional groups within the molecule.
N-Fmoc protection offers the significant advantage of milder deprotection conditions. This makes it ideal for syntheses involving acid-sensitive moieties. However, the basic nature of the deprotection step poses a considerable risk of racemization for the sensitive aminoaldehyde. Careful control of reaction time and temperature is crucial to mitigate this risk.
For syntheses where the preservation of acid-labile groups is paramount, the Fmoc group is the superior choice, provided that the deprotection conditions are carefully optimized to minimize racemization. In cases where the molecule is stable to strong acid and the utmost stereochemical integrity of the aminoaldehyde is the primary concern, the Boc group may offer a more reliable route. Ultimately, the optimal choice will be determined by a careful evaluation of the specific synthetic challenges at hand.
References
Yield analysis of different synthetic routes to N-BOC-(methylamino)acetaldehyde
For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. N-BOC-(methylamino)acetaldehyde is a valuable building block, and the selection of an optimal synthetic route can significantly impact the overall efficiency of a multi-step synthesis. This guide provides a comparative analysis of three distinct methods for the synthesis of this compound, focusing on yield, reaction conditions, and experimental protocols.
Yield and Reaction Parameter Comparison
The following table summarizes the key quantitative data for three prominent synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Dess-Martin Oxidation | Swern Oxidation | Parikh-Doering Oxidation |
| Starting Material | N-BOC-N-methylaminoethanol | N-BOC-N-methylaminoethanol | N-BOC-N-methylaminoethanol |
| Key Reagents | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Pyridine-sulfur trioxide complex, DMSO, Diisopropylethylamine |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane, DMSO |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C | 0 °C |
| Reported Yield | Quantitative[1] | 79-85% (on a similar substrate) | 84% (on a similar substrate)[2] |
| Workup/Purification | Aqueous wash, extraction | Aqueous wash, extraction | Aqueous wash, extraction, flash chromatography[2] |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below.
Dess-Martin Oxidation
This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP), a mild and selective oxidant for primary alcohols.
Protocol: To a solution of N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.04 equivalents) portion-wise.[1] Allow the reaction mixture to warm to room temperature and stir for 3 hours. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir the mixture for 30 minutes. Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[1]
Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes. This method is known for its high yields and compatibility with a wide range of functional groups, though it requires cryogenic temperatures.
Protocol (Adapted for this compound): In a flask, cool a solution of oxalyl chloride (1.3 equivalents) in dichloromethane to -78 °C. Slowly add a solution of DMSO (2.3 equivalents) in dichloromethane. After stirring for 20 minutes, add a solution of N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane. Stir the reaction mixture at -78 °C for 2 hours. Add triethylamine (5 equivalents) and continue stirring for 10 minutes at -78 °C, followed by 30 minutes at 0 °C. Quench the reaction with a mixture of methanol and water. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are then washed with saturated sodium bicarbonate, water, and brine, and dried over magnesium sulfate. Removal of the solvent provides the crude product.
Parikh-Doering Oxidation
This procedure uses the sulfur trioxide pyridine complex to activate DMSO, allowing the oxidation to proceed at a more convenient temperature of 0 °C.[3]
Protocol (Adapted for this compound): Dissolve N-BOC-N-methylaminoethanol (1 equivalent) and diisopropylethylamine (7.14 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C.[2] Add the sulfur trioxide-pyridine complex (4.02 equivalents).[2] Then, add anhydrous DMSO (14.0 equivalents) dropwise over 25 minutes.[2] Stir the suspension for an additional 30 minutes at 0 °C.[2] Pour the reaction mixture into brine and extract with dichloromethane.[2] Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[2] The crude product can be purified by flash column chromatography.[2]
Synthetic Workflow Overview
The following diagram illustrates the general workflow for the synthesis of this compound from its precursor alcohol via the three discussed oxidation methods.
Caption: Synthetic routes to this compound.
References
Confirming the Structure of N-BOC-(methylamino)acetaldehyde Derivatives: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of synthetic intermediates is a critical step. N-BOC-(methylamino)acetaldehyde and its derivatives are versatile building blocks, notably in the synthesis of inhibitors for key therapeutic targets like Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide provides a comparative overview of standard analytical techniques for the structural elucidation of these compounds, complete with expected data, experimental protocols, and visual workflows to aid in robust characterization.
Data Presentation: Spectroscopic and Spectrometric Comparison
The following tables summarize the expected quantitative data from key analytical techniques for a representative molecule, this compound. It is important to note that specific values for derivatives will vary based on their unique substitutions.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The data below is predicted based on the analysis of structurally similar compounds.
| Nucleus | Assignment | Expected Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Expected Multiplicity | Expected Integration |
| ¹H | Aldehyde (-CHO) | 9.5 - 9.7 | Triplet (t) | 1H |
| ¹H | Methylene (-CH₂-) | 3.9 - 4.1 | Doublet (d) | 2H |
| ¹H | N-Methyl (-NCH₃) | 2.9 - 3.1 | Singlet (s) | 3H |
| ¹H | tert-Butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | 9H |
| ¹³C | Carbonyl (Aldehyde) | 199 - 202 | - | - |
| ¹³C | Carbonyl (BOC) | 155 - 156 | - | - |
| ¹³C | Quaternary Carbon (BOC) | 79 - 81 | - | - |
| ¹³C | Methylene (-CH₂-) | 55 - 58 | - | - |
| ¹³C | N-Methyl (-NCH₃) | 35 - 38 | - | - |
| ¹³C | Methyl (BOC) | 28 - 29 | - | - |
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Technique | Ionization Mode | Expected m/z | Fragment Identity | Notes |
| Electrospray Ionization (ESI) | Positive | 174.12 | [M+H]⁺ | Corresponds to the protonated molecule (C₈H₁₅NO₃ + H⁺). |
| ESI | Positive | 196.10 | [M+Na]⁺ | Formation of a sodium adduct is common. |
| Electron Impact (EI) | - | 117.09 | [M-56]⁺ | Loss of isobutylene from the BOC group is a characteristic fragmentation. |
| EI | - | 100.08 | [M-73]⁺ | Loss of the tert-butoxy group. |
| EI | - | 74.06 | [M-99]⁺ | Fragmentation involving the loss of the BOC group. |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 | Medium |
| Aldehyde C=O | Stretch | 1720-1740 | Strong |
| Carbamate C=O (BOC) | Stretch | 1680-1700 | Strong |
| C-N | Stretch | 1160-1250 | Medium |
| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer acquisition time will be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI):
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Operate the ESI source in positive ion mode.
-
Optimize source parameters such as capillary voltage and temperature to achieve a stable signal.
-
Acquire data over a relevant mass range (e.g., m/z 50-500).
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatography (GC) interface.
-
Use a standard electron energy of 70 eV.
-
Acquire data over a similar mass range.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid derivatives, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway involving the target of inhibitors synthesized from this compound derivatives and a typical experimental workflow.
Caption: CARM1 signaling pathway and point of inhibition.
Caption: General synthesis workflow and analysis points.
Safety Operating Guide
Safe Disposal of N-BOC-(methylamino)acetaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of N-BOC-(methylamino)acetaldehyde, offering procedural, step-by-step guidance to ensure safe and compliant waste management.
This compound is a key building block in synthetic organic chemistry, valued for its role in the elaboration of complex molecules. However, its chemical reactivity necessitates a clear understanding of its hazard profile and the implementation of rigorous disposal protocols. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₃ | [1][2] |
| CAS Number | 123387-72-4 | [1][3] |
| Appearance | Pale yellow liquid | [1] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation. | [3][4] |
| Storage Conditions | Store in a cool, shaded, and well-ventilated place under an inert gas atmosphere. | [3] |
| Incompatible Materials | Oxidizing agents. | [5] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use eye protection or a face shield.[3][4]
-
Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, wear a gas mask or a suitable respirator.[3]
-
Skin and Body Protection: Wear appropriate protective clothing.
Disposal Workflow
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[4] However, for research settings, a laboratory-scale chemical degradation procedure can be employed to convert the reactive aldehyde into a less hazardous form before collection by a waste disposal service. The following two-step protocol is designed for this purpose.
Experimental Protocol: Laboratory-Scale Degradation
This protocol details a two-step procedure for the degradation of this compound into N-BOC-(methylamino)acetic acid, followed by the removal of the BOC group. This process mitigates the reactivity of the aldehyde functionality.
Step 1: Oxidation of the Aldehyde to a Carboxylic Acid
This procedure is adapted from standard methods for the oxidation of aldehydes.
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Stir plate and stir bar
-
Ice bath
-
Appropriate glassware
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound in a suitable amount of water in a flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 20°C.
-
Continue the addition until a faint, persistent pink or purple color is observed, indicating a slight excess of permanganate.
-
Allow the reaction to stir for 1-2 hours at room temperature to ensure complete oxidation.
-
Quench the excess potassium permanganate by the slow, portion-wise addition of solid sodium bisulfite until the purple color disappears and any brown manganese dioxide precipitate dissolves.
-
Step 2: Acidic Hydrolysis of the N-BOC Protecting Group
This procedure follows standard methods for the deprotection of N-BOC groups.
-
Materials:
-
The aqueous solution from Step 1
-
Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
pH paper or pH meter
-
-
Procedure:
-
To the aqueous solution from the previous step, slowly add concentrated hydrochloric acid or trifluoroacetic acid with stirring. The reaction will generate gas (CO₂). Ensure adequate ventilation.
-
Continue stirring the solution at room temperature for several hours or until the reaction is complete (as determined by an appropriate analytical method such as TLC, if necessary).
-
Carefully neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or another suitable base. Monitor the pH and be cautious of gas evolution. The final pH should be approximately neutral (pH 6-8).
-
Final Waste Management
The resulting neutralized aqueous solution contains methylaminoacetic acid (sarcosine), inorganic salts, and water. While significantly less hazardous than the starting material, this solution should still be considered chemical waste.
-
Transfer the final solution to a clearly labeled hazardous waste container. The label should accurately reflect the contents.
-
Store the container in a designated satellite accumulation area.
-
Arrange for the collection of the waste by your institution's licensed hazardous waste disposal service.[3][4]
-
Dispose of any contaminated materials, such as gloves and weighing paper, in the appropriate solid waste stream. Contaminated packaging should be disposed of as the unused product.[3]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Essential Safety and Operational Guide for Handling N-BOC-(methylamino)acetaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-BOC-(methylamino)acetaldehyde (CAS No: 123387-72-4). Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that causes skin and serious eye irritation.[1][2] While specific occupational exposure limits have not been established, it is crucial to minimize exposure through engineering controls and appropriate PPE.
Recommended Personal Protective Equipment:
The following table summarizes the necessary PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield that meets EN166 standards. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact and irritation.[1] Breakthrough time should be a key consideration for prolonged handling. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., organic vapor cartridge) should be used in poorly ventilated areas or when vapors are likely to be generated. | Prevents respiratory tract irritation from inhalation of vapors.[2] |
Glove Selection and Breakthrough Times:
No specific breakthrough time data is available for this compound. Therefore, selection should be based on general resistance to aldehydes and the glove manufacturer's recommendations. Always inspect gloves before use and replace them immediately after contamination.
| Glove Material | General Aldehyde Resistance (Rating) | Estimated Breakthrough Time |
| Butyl Rubber | Excellent | > 8 hours |
| Neoprene | Good | > 4 hours |
| Nitrile Rubber | Fair to Good | > 1-4 hours |
| Natural Rubber | Not Recommended | < 1 hour |
This data is a general guide. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.
Safe Handling and Operational Plan
Proper handling procedures are critical to prevent exposure and accidents. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow Diagram:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
